molecular formula C6H14ClNO4 B588226 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride CAS No. 134979-01-4

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Cat. No.: B588226
CAS No.: 134979-01-4
M. Wt: 199.631
InChI Key: NGPFHPADAGAUDR-UHFFFAOYSA-N
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Description

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO4 and its molecular weight is 199.631. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c7-1-2-10-3-4-11-5-6(8)9;/h1-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPFHPADAGAUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671954
Record name [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1)
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134979-01-4
Record name Acetic acid, 2-[2-(2-aminoethoxy)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Aminoethoxy)ethoxy]acetic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride, also known as AEAA hydrochloride, is a bifunctional molecule featuring a terminal primary amine and a carboxylic acid.[1] These functional groups are separated by a hydrophilic diethylene glycol spacer. This unique structure, particularly the polyethylene glycol (PEG)-like moiety, enhances its solubility and biocompatibility, making it a valuable building block in pharmaceutical and biotechnological research.[2] The hydrochloride salt form further improves its solubility in polar solvents compared to its free base form.[2] It is widely utilized as a linker in drug development, particularly in the synthesis of peptide-based therapeutics and peptide nucleic acids (PNAs).[3][4]

Chemical Structure and Properties

The structure of this compound consists of a central diethylene glycol core, which provides flexibility and hydrophilicity. One terminus of the chain is an ethylamine group, which is protonated in the hydrochloride salt form. The other terminus is an ethoxyacetic acid moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride.[5]

Physicochemical and Spectroscopic Data

The key properties of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid and its hydrochloride salt are summarized below. These properties are crucial for its application in chemical synthesis and bioconjugation.

PropertyValueSource
CAS Number 134979-01-4[3][6]
Molecular Formula C₆H₁₄ClNO₄[5]
Molecular Weight 199.63 g/mol [5]
Physical Form Solid, White to off-white crystalline powder[4][6]
Purity ≥95-97%[5][6]
Melting Point 124.0-128.0 °C (for free base)[]
Boiling Point 323.8 ± 22.0 °C at 760 mmHg (for free base)[]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)[]
Storage Conditions Room temperature, under an inert atmosphere[6]
Spectroscopic DataAvailability
¹H NMR Available from commercial suppliers[8]
¹³C NMR Available from commercial suppliers[8]
Mass Spectrometry (MS) Available from commercial suppliers[8]
Infrared (IR) Available from commercial suppliers[8]

Visualization of Structure and Applications

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

2D structure of the compound.
Application as a Linker in Bioconjugation

This compound is frequently used as a hydrophilic linker to connect a payload molecule (e.g., a drug) to a targeting moiety (e.g., a peptide or antibody). The workflow below illustrates this fundamental role.

workflow AEEA 2-(2-(2-Aminoethoxy)ethoxy) acetic acid (AEEA) Activated_AEEA AEEA with Activated Carboxylic Acid (e.g., NHS ester) AEEA->Activated_AEEA Activation Step (e.g., EDC, NHS) Peptide Peptide or Targeting Moiety (with free amine) Conjugate1 AEEA-Peptide Conjugate Peptide->Conjugate1 Drug Drug or Payload Molecule (with free amine) Final_Conjugate Final Bioconjugate (Drug-AEEA-Peptide) Drug->Final_Conjugate Activated_AEEA->Conjugate1 Amide Bond Formation Conjugate1->Final_Conjugate Second Amide Bond Formation (using AEEA's amine)

Role as a heterobifunctional linker.

Experimental Protocols: Synthesis

The synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been approached through various routes. A common method involves a multi-step process starting from commercially available materials. One documented protocol avoids the need for isolation and purification of intermediates, improving efficiency.[9][10]

Representative Synthesis Protocol

This protocol is a generalized representation based on published methods.[9]

Objective: To synthesize 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.

Starting Material: 2-[2-(2-chloroethoxy)ethoxy]-ethanol.

Key Steps:

  • Azide Formation: The starting material, 2-[2-(2-chloroethoxy)ethoxy]-ethanol, is converted to its corresponding azide derivative. This is typically achieved by reacting it with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF).

  • Reduction of Azide to Amine: The azide group is reduced to a primary amine. A common method for this transformation is the Staudinger reaction, which involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis.

  • Protection of the Amine: The newly formed amino group is protected to prevent it from reacting in the subsequent oxidation step. A variety of protecting groups can be used, such as Fluorenylmethyloxycarbonyl (Fmoc), by reacting the amine with Fmoc-Cl or Fmoc-OSu.[9]

  • Oxidation of Alcohol to Carboxylic Acid: The terminal primary alcohol is oxidized to a carboxylic acid. A selective oxidation agent like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant is often used for this step to avoid side reactions.[10]

  • Deprotection (if necessary) and Salt Formation: The protecting group is removed from the amine. For an Fmoc group, this is typically done using a base like piperidine. To obtain the final hydrochloride salt, the resulting free base of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is treated with hydrochloric acid (HCl).[2]

This process yields the desired product with high purity, suitable for applications in solid-phase peptide synthesis and drug conjugation.[9]

Applications in Research and Drug Development

The bifunctional and hydrophilic nature of this compound makes it a versatile tool for researchers.

  • Peptide and Protein Modification: It serves as a linker to attach labels, drugs, or other molecules to peptides and proteins. Its PEG structure can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2]

  • Peptide Nucleic Acid (PNA) Synthesis: It is used in the development of modified PNAs, which are synthetic analogs of DNA. These modified PNAs can be used as probes for the detection of specific DNA sequences.[2][4]

  • Drug Delivery: The compound is a key component in creating complex drug delivery systems, such as antibody-drug conjugates (ADCs) and PROTACs. It acts as a spacer that connects the targeting moiety to the therapeutic agent.[]

  • GLP-1 Receptor Agonist Synthesis: It is a critical linker used in the synthesis of important peptide-based drugs like Semaglutide and Tirzepatide, which are used for the treatment of type 2 diabetes and obesity.[3]

  • Biochemical Probes: Due to its reactive functional groups, it is employed to create chemical probes for studying biological pathways and molecular interactions in various biochemical assays.[1][2]

References

An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a bifunctional molecule featuring a primary amine and a carboxylic acid, connected by a short polyethylene glycol (PEG) linker. This structure imparts unique properties, making it a valuable building block in various scientific and pharmaceutical applications. Its utility is particularly pronounced in the field of drug development, where it is employed as a flexible and hydrophilic spacer in the design of complex molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[] Furthermore, the free acid form of this compound has demonstrated intriguing biological activities, including the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of this compound.

Chemical Properties

This compound is a white to off-white crystalline powder.[2] Its chemical structure and key physicochemical properties are summarized in the tables below.

Identifier Value
CAS Number 134979-01-4
Molecular Formula C₆H₁₄ClNO₄
Molecular Weight 199.63 g/mol [2]
IUPAC Name 2-[2-(2-aminoethoxy)ethoxy]acetic acid;hydrochloride[3]
Synonyms [2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride, Amino-PEG2-acetic acid HCl
Property Value Notes
Appearance White to off-white solid/crystalline powder[2]
Melting Point 124.0-128.0 °C[]Data for the free base (CAS 134978-97-5)
Boiling Point 323.8 ± 22.0 °C (Predicted)[]Data for the free base (CAS 134978-97-5)
Solubility Slightly soluble in DMSO and Methanol.[] The hydrochloride salt form enhances solubility in polar solvents.[2]
pKa Carboxylic acid: 3.37, Amine: 8.91[2]
Storage Inert atmosphere, Room Temperature[4]
Spectroscopic Data

While specific spectra are proprietary to chemical suppliers, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol backbone.[2]

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the primary amine (N-H stretching around 3300-3500 cm⁻¹), the carboxylic acid (O-H and C=O stretching), and the ether linkages (C-O stretching).[2]

Experimental Protocols

Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid from 2-[2-(2-chloroethoxy)ethoxy]-ethanol

This protocol describes a common synthetic route to the free amine, which can then be converted to the hydrochloride salt.[][5]

Step 1: Conversion of Chloride to Iodide 2-[2-(2-chloroethoxy)ethoxy]-ethanol is heated under reflux with sodium iodide in 2-butanone to yield the corresponding iodide.[][5]

Step 2: Formation of Phthalimido Derivative The resulting iodide is treated with potassium phthalimide to form the phthalimido derivative.[][5]

Step 3: Oxidation to Carboxylic Acid The phthalimido derivative is oxidized using Jones reagent to form the carboxylic acid.[][5]

Step 4: Removal of Phthalimido Group The phthalimido protecting group is removed using hydrazine hydrate to yield 2-(2-(2-aminoethoxy)ethoxy)acetic acid.[]

Step 5: Formation of Hydrochloride Salt The free base can be reacted with hydrochloric acid to obtain the hydrochloride salt, which often improves solubility and stability.[2]

A workflow for a related synthesis is depicted below:

G A0 2-[2-(2-chloroethoxy)ethoxy]ethanol A1 Intermediate A1 A0->A1 Bn2NH, K2CO3, NaBr Acetonitrile, 80°C, 24h A2 Intermediate A2 A1->A2 Oxidant A3 2-(2-(2-Aminoethoxy)ethoxy)acetic acid A2->A3 H2, Pd/C Methanol, 30°C, 18h Fmoc_AEEA Fmoc-AEEA A3->Fmoc_AEEA Fmoc-succinimide

Synthesis workflow for a derivative of the target compound.

Biological Activity and Signaling Pathways

The free acid form of 2-(2-(2-aminoethoxy)ethoxy)acetic acid has been shown to possess significant biological activity, notably impacting the p53 tumor suppressor pathway and the process of autophagy.[]

Modulation of the p53 Signaling Pathway

2-[2-(2-Aminoethoxy)ethoxy]acetic acid has been reported to increase the phosphorylation and expression of the tumor suppressor protein p53.[] Concurrently, it decreases the expression of murine double minute 2 (MDM2), an E3 ubiquitin ligase that is a key negative regulator of p53.[][6][7] By inhibiting MDM2, the compound prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to its stabilization and accumulation.[6] Activated p53 can then transcriptionally activate its target genes, leading to outcomes such as apoptosis and cell cycle arrest.

G cluster_0 AEEA 2-(2-(2-Aminoethoxy)ethoxy)acetic acid MDM2 MDM2 AEEA->MDM2 decreases expression p53_p p-p53 (active) AEEA->p53_p increases phosphorylation p53 p53 MDM2->p53 ubiquitination Proteasome Proteasomal Degradation p53->Proteasome Apoptosis Apoptosis p53_p->Apoptosis induces

Modulation of the p53 pathway by 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.
Induction of Autophagy

The compound has also been identified as an inducer of autophagy.[] It increases the expression of the autophagosome marker microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II) and other autophagy-regulatory proteins.[] Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. The mTOR (mechanistic target of rapamycin) signaling pathway is a central negative regulator of autophagy.[8][9] While the exact mechanism is not fully elucidated, one possibility is that the compound may inhibit the mTOR pathway, leading to the activation of the autophagy machinery.

G cluster_1 AEEA 2-(2-(2-Aminoethoxy)ethoxy)acetic acid mTOR mTOR Pathway AEEA->mTOR potential inhibition LC3B_II LC3B-II AEEA->LC3B_II increases expression Autophagy Autophagy mTOR->Autophagy Degradation Cellular Component Degradation Autophagy->Degradation LC3B_II->Autophagy promotes

References

An In-depth Technical Guide to the Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride, a key bifunctional linker molecule widely utilized in pharmaceutical and biotechnological applications, including peptide synthesis and the development of antibody-drug conjugates and PROTACs.[][2] This document outlines common synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the efficient and safe production of this compound.

Synthesis Strategies

The synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid and its derivatives can be approached through several strategic pathways. The most prevalent methods involve a multi-step process starting from commercially available precursors. Key considerations in selecting a synthetic route include starting material cost, overall yield, purity requirements, and scalability. Many syntheses focus on preparing the N-Fmoc protected version (Fmoc-AEEA), which is a stable intermediate readily used in solid-phase peptide synthesis.[3] The final deprotection and conversion to the hydrochloride salt are crucial concluding steps.

Two primary strategies are detailed below, both of which involve the initial protection of the amino group, followed by oxidation of a terminal alcohol to a carboxylic acid, and concluding with deprotection and salt formation.

Strategy 1: Synthesis via N-Phthalimide Intermediate

This classic route begins with 2-[2-(2-chloroethoxy)ethoxy]-ethanol. The synthesis proceeds through the formation of a phthalimido derivative, which masks the amine functionality during the oxidation step.[][3]

Strategy 2: Synthesis via N-Dibenzyl Intermediate

An alternative approach starts with 2-(2-aminoethoxy)ethanol, where the amino group is protected by dibenzylation. This is followed by alkylation to introduce the acetic acid moiety and subsequent deprotection.[][3] A variation of this route involves the direct oxidation of an alcohol intermediate protected with a suitable group.[4][5]

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patents.

Protocol for Synthesis via N-Dibenzyl Intermediate and Oxidation

This protocol is adapted from a patented method and offers a robust pathway to the target compound.[4][5]

Step 1: Synthesis of N,N-Dibenzyl-2-(2-(2-hydroxyethoxy)ethoxy)ethanamine

  • Reaction: In a round-bottom flask, combine 2-[2-(2-chloroethoxy)ethoxy]ethanol (1.0 eq), potassium carbonate (1.1 eq), and sodium bromide (0.1 eq) in acetonitrile.

  • Add dibenzylamine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 24 hours.[4]

  • After cooling to room temperature, filter the mixture and evaporate the filtrate to dryness to obtain the crude product.[4]

Step 2: Synthesis of 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic Acid

  • Dissolve the product from Step 1 in a suitable solvent such as acetone and water containing sodium bicarbonate.[4][5]

  • Cool the solution to 0-5°C in an ice bath.

  • Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (catalytic amount) and sodium bromide.[4][5]

  • Slowly add trichloroisocyanuric acid (TCCA) in portions, maintaining the temperature between 0-5°C.[4][5]

  • After the addition is complete, allow the mixture to stir at room temperature for 3 hours.[4]

  • Quench the reaction by adding isopropanol.

  • Work-up involves filtration, extraction with an organic solvent like ethyl acetate, and acidification of the aqueous layer to precipitate the product.[5]

Step 3: Deprotection to form 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid

  • Dissolve the N,N-dibenzylated acid from Step 2 in methanol.

  • Add 10% palladium on carbon catalyst.[5]

  • Subject the mixture to hydrogenation (H2 gas) at 30°C for 18 hours.[5]

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield the free amino acid.[5]

Step 4: Formation of this compound

  • Dissolve the purified 2-(2-(2-aminoethoxy)ethoxy)acetic acid in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol or diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data

The following tables summarize the yields and purity data reported for the synthesis of 2-(2-(2-aminoethoxy)ethoxy)acetic acid and its intermediates.

StepStarting MaterialProductYieldPurityReference
1. N-Dibenzylation2-[2-(2-chloroethoxy)ethoxy]ethanolN,N-Dibenzyl-2-(2-(2-hydroxyethoxy)ethoxy)ethanamine88%90%[4]
2. OxidationN,N-Dibenzyl-2-(2-(2-hydroxyethoxy)ethoxy)ethanamine2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic Acid91%93%[5]
3. Hydrogenolysis (Deprotection)2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic Acid2-(2-(2-Aminoethoxy)ethoxy)acetic Acid93%95%[5]

Note: The final step of hydrochloride salt formation is typically quantitative.

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental process.

Synthesis_Pathway A 2-[2-(2-Chloroethoxy)ethoxy]ethanol B N,N-Dibenzyl-2-(2-(2- hydroxyethoxy)ethoxy)ethanamine A->B Dibenzylamine, K2CO3, NaBr Acetonitrile, 80°C C 2-(2-(2-(Dibenzylamino) ethoxy)ethoxy)acetic Acid B->C TEMPO, TCCA, NaBr Acetone/H2O, 0-5°C D 2-(2-(2-Aminoethoxy) ethoxy)acetic Acid C->D H2, 10% Pd/C Methanol, 30°C E 2-(2-(2-Aminoethoxy)ethoxy) acetic Acid Hydrochloride D->E HCl

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: N-Dibenzylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Hydrogenolysis cluster_step4 Step 4: Salt Formation A1 Mix Reactants: 2-[2-(2-chloroethoxy)ethoxy]ethanol, Dibenzylamine, K2CO3, NaBr, Acetonitrile A2 Heat to 80°C for 24h A1->A2 A3 Cool, Filter, Evaporate A2->A3 B1 Dissolve Intermediate in Acetone/H2O A3->B1 Crude Product B2 Cool to 0-5°C B1->B2 B3 Add TEMPO, NaBr, and TCCA B2->B3 B4 Stir at RT for 3h B3->B4 B5 Quench and Extract B4->B5 C1 Dissolve Intermediate in Methanol B5->C1 Purified Intermediate C2 Add 10% Pd/C C1->C2 C3 Hydrogenate at 30°C for 18h C2->C3 C4 Filter and Concentrate C3->C4 D1 Dissolve Free Amine C4->D1 Free Amino Acid D2 Add HCl D1->D2 D3 Filter and Dry Product D2->D3

Caption: Experimental workflow for the synthesis.

References

Solubility Profile of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-(2-aminoethoxy)ethoxy)acetic acid hydrochloride (CAS RN: 134979-01-4) in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information based on the compound's structural features, general principles of solubility for polyethylene glycol (PEG) derivatives and amine hydrochlorides, and qualitative information from chemical suppliers. This guide also presents a detailed, generalized experimental protocol for determining the solubility of this compound and includes visualizations of its synthesis and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a primary amine, a carboxylic acid, and a hydrophilic polyethylene glycol (PEG) linker. This unique structure makes it a valuable building block in bioconjugation, drug delivery, and the development of novel therapeutics such as PROTACs.[1][2] The hydrochloride salt form is specifically designed to enhance its handling and solubility in polar environments compared to its free base.[3] A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and various analytical procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties inherently influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 134979-01-4
Molecular Formula C₆H₁₄ClNO₄[3]
Molecular Weight 199.63 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 124.0 to 128.0 °C (for the free acid)[]
pKa 3.37 ± 0.10 (Predicted, for the carboxylic acid of the free amine)

Solubility Profile

The hydrochloride salt form generally increases solubility in polar protic solvents, such as water and lower alcohols, where it can dissociate and form strong ion-dipole interactions and hydrogen bonds. Its solubility is expected to be lower in non-polar and aprotic solvents.

Table 2: Predicted and Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventPredicted/Qualitative SolubilityRationale
Polar Protic WaterHighThe compound is a salt and can form strong hydrogen bonds and ion-dipole interactions.
MethanolSolubleThe free acid is slightly soluble; the hydrochloride salt is expected to have enhanced solubility.[]
EthanolSolubleSimilar to methanol, it can engage in hydrogen bonding and solvate the ionic species.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe free acid is slightly soluble.[] DMSO is a strong hydrogen bond acceptor.
Dimethylformamide (DMF)Moderately SolubleA polar aprotic solvent capable of solvating polar molecules.
AcetonitrileSlightly Soluble to InsolubleLess polar than DMSO and DMF, with weaker solvating power for salts.
Non-Polar TolueneInsoluble"Like dissolves like" principle; the high polarity of the solute is incompatible with the non-polar solvent.
HexaneInsolubleA non-polar aliphatic solvent with no capacity to solvate ionic or highly polar compounds.
Ethers Diethyl EtherInsolubleLow polarity and inability to effectively solvate the ionic hydrochloride.
Tetrahydrofuran (THF)Slightly Soluble to InsolubleMore polar than diethyl ether but still a weak solvent for ionic compounds.
Chlorinated Dichloromethane (DCM)Slightly Soluble to InsolubleWhile moderately polar, it is a poor solvent for salts.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol that can be employed to quantitatively determine the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the bottom.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can determine the time to reach equilibrium.

  • Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples accurately.

  • Calculation:

    • Calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizations

Synthesis of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid

The following diagram illustrates a common synthetic route for 2-(2-(2-aminoethoxy)ethoxy)acetic acid, which can then be converted to its hydrochloride salt.[][5]

G A 2-[2-(2-Chloroethoxy)ethoxy]ethanol B Azide Derivative A->B NaN3, DMF C Amine Derivative B->C Reduction (e.g., H2, Pd/C) D Protected Amine C->D Protection (e.g., Fmoc-Cl) E 2-(2-(2-Aminoethoxy)ethoxy)acetic acid D->E Oxidation & Deprotection

Caption: A representative synthetic pathway for 2-(2-(2-aminoethoxy)ethoxy)acetic acid.

Role as a Linker in PROTACs

2-(2-(2-Aminoethoxy)ethoxy)acetic acid is frequently used as a PEG linker in the design of PROTACs. The linker connects a ligand that binds to a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome.[6][]

G cluster_PROTAC PROTAC Molecule POI_ligand POI Ligand Linker 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (PEG Linker) POI_ligand->Linker POI Protein of Interest (POI) POI_ligand->POI Binds E3_ligand E3 Ligase Ligand Linker->E3_ligand E3_Ligase E3 Ubiquitin Ligase E3_ligand->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Enters Ubiquitination Ubiquitination POI->Ubiquitination E3_Ligase->Ubiquitination Degradation Degradation Proteasome->Degradation Ubiquitination->POI Tags POI with Ubiquitin

Caption: The role of 2-(2-(2-aminoethoxy)ethoxy)acetic acid as a linker in a PROTAC.

Conclusion

This compound is a highly polar molecule with expected good solubility in polar protic solvents and limited solubility in non-polar and aprotic organic solvents. While quantitative data remains scarce, the provided qualitative assessment and experimental protocol offer a solid foundation for researchers and drug development professionals working with this compound. The visualizations of its synthesis and application in PROTACs further illustrate its importance in modern medicinal chemistry and bioconjugation. For precise applications, it is highly recommended to determine the solubility experimentally in the specific solvent system of interest.

References

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride: Properties, Synthesis, and Applications in Drug Development

Abstract

This compound is a bifunctional molecule widely utilized in the fields of medicinal chemistry and drug development. Its structure, featuring a hydrophilic polyethylene glycol (PEG) linker with terminal amino and carboxylic acid groups, makes it an invaluable tool for bioconjugation and as a spacer in complex drug molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its critical role in the development of modern therapeutics, such as GLP-1 receptor agonists. Experimental protocols for its application in solid-phase peptide synthesis are also presented, offering a technical resource for researchers and professionals in drug development.

Physicochemical Properties

This compound, also known as AEEA hydrochloride, is a white to off-white crystalline solid.[1] The presence of ether linkages and ionizable functional groups contributes to its solubility in water and some polar organic solvents.[2] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C6H14ClNO4[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 134979-01-4[1]
Appearance White to off-white solid[1]
Melting Point 124.0-128.0 °C[][4]
Boiling Point 323.8 ± 22.0 °C (at 760 mmHg)[][4]
Density 1.177 ± 0.06 g/cm³[]
pKa (Carboxylic Acid) 3.37[1]
pKa (Amine) 8.91[1]
Purity ≥95% - 97%[][5]
Solubility Slightly soluble in DMSO and Methanol[][4]
Storage Conditions Inert atmosphere, room temperature or -20°C[]

Molecular Structure

The molecular structure of this compound consists of a short PEG chain that imparts hydrophilicity, a primary amine group, and a terminal carboxylic acid. This heterobifunctional nature allows for its use as a linker, connecting different molecular entities.

Fig. 1: Chemical Structure of the Compound.

Synthesis Methodologies

Several synthetic routes for 2-(2-(2-aminoethoxy)ethoxy)acetic acid and its derivatives have been reported, often starting from commercially available materials like 2-[2-(2-chloroethoxy)ethoxy]-ethanol. The methodologies aim to achieve high purity and yield, which is crucial for its use in pharmaceutical applications.

A common synthetic approach involves the protection of the amino group, followed by oxidation of the terminal alcohol to a carboxylic acid, and subsequent deprotection. One patented method involves the reaction of 2-[2-(2-chloroethoxy)ethoxy]-ethanol with dibenzylamine, followed by oxidation and debenzylation to yield the final product.[6] The purity of the Fmoc-protected derivative (Fmoc-AEEA) synthesized through this route can reach 99.8%.[6]

The following table summarizes various reported synthesis outcomes.

Starting MaterialKey StepsOverall YieldPurityReference
2-[2-(2-chloroethoxy)ethoxy]-ethanolIodination, phthalimide protection, oxidation, deprotection23%Not specified[]
2-(2-aminoethoxy)ethanolDibenzylation, alkylation, hydrolysis, debenzylation, Fmoc protection~32%Not specified[7]
2-[2-(2-chloroethoxy)ethoxy]-ethanolReaction with dibenzylamine, oxidation, debenzylation, Fmoc protection57.76%99.8%[6]
2-[2-(2-chloroethoxy)ethoxy]-ethanolReaction with dibenzylamine, oxidation, debenzylation, Fmoc protection67.02%99.8%[6]

A generalized workflow for the synthesis is depicted below.

G A Start: 2-[2-(2-chloroethoxy)ethoxy]-ethanol B Step 1: Introduction of a protected amino group (e.g., reaction with dibenzylamine) A->B C Step 2: Oxidation of the terminal alcohol to a carboxylic acid B->C D Step 3: Deprotection of the amino group C->D E End Product: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid D->E

Fig. 2: Generalized Synthesis Workflow.

Applications in Drug Development and Research

The primary application of 2-(2-(2-aminoethoxy)ethoxy)acetic acid is as a hydrophilic, bifunctional linker in the synthesis of complex therapeutic molecules, particularly peptides and antibody-drug conjugates.[]

Linker in GLP-1 Receptor Agonists

This molecule is a key component in the structure of successful drugs like Semaglutide and Tirzepatide, which are used for the treatment of type 2 diabetes and obesity.[][9][10][11][12] In these drugs, the linker connects the peptide backbone to a fatty acid moiety. This modification enhances the drug's binding to albumin in the bloodstream, which significantly extends its half-life, allowing for less frequent administration.[] The hydrophilic nature of the PEG chain also helps to maintain the solubility and biological activity of the modified peptide.

The diagram below illustrates the role of the AEEA linker in connecting a peptide to a fatty acid chain for improved pharmacokinetic properties.

G Peptide Peptide (e.g., GLP-1 analogue) Linker AEEA Linker Peptide->Linker Amide Bond FattyAcid Fatty Acid Moiety Linker->FattyAcid Amide Bond Albumin Albumin Binding FattyAcid->Albumin Non-covalent interaction

Fig. 3: Role as a Linker in Peptide Drugs.
Biochemical Probe and Other Research Applications

Beyond its use in drug linkers, 2-(2-(2-aminoethoxy)ethoxy)acetic acid has been explored in other research areas:

  • Integrin Receptor Binding: It has been shown to bind to integrin receptors, making it a useful tool for studying cell adhesion and signaling processes.[13]

  • Serine Protease Inhibition: Studies suggest it can inhibit the activity of certain serine proteases.[13]

  • Bioconjugation: Its dual functionality is valuable for a wide range of bioconjugation applications, including the development of antibody-drug conjugates and PROTACs.[]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized experimental protocol for the incorporation of Fmoc-protected 2-(2-(2-aminoethoxy)ethoxy)acetic acid (Fmoc-AEEA-OH) into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-AEEA-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: e.g., O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or N,N'-Diisopropylcarbodiimide (DIC) / OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times).

  • Coupling of Fmoc-AEEA-OH:

    • In a separate vial, pre-activate Fmoc-AEEA-OH (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the activated Fmoc-AEEA-OH solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Continuation of Peptide Synthesis: Repeat the deprotection and coupling steps for any subsequent amino acids in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

G A Start: Resin with N-terminal Fmoc-protected amino acid B 1. Fmoc Deprotection (20% piperidine in DMF) A->B C Resin with free N-terminal amine B->C D 2. Coupling (Activate Fmoc-AEEA-OH with HATU/DIPEA) C->D E Resin with coupled Fmoc-AEEA-OH D->E F 3. Repeat deprotection and coupling for further amino acids E->F G 4. Final Cleavage from Resin (TFA-based cocktail) F->G H End: Purified Peptide with AEEA Linker G->H

Fig. 4: Workflow for SPPS Incorporation.

Conclusion

This compound is a versatile and essential building block in modern drug discovery and development. Its well-defined structure, hydrophilicity, and bifunctional nature provide medicinal chemists with a reliable tool for creating advanced therapeutics with improved pharmacokinetic profiles. The established synthesis routes allow for the production of high-purity material required for pharmaceutical use. As bioconjugation strategies continue to evolve, the importance of linkers like 2-(2-(2-aminoethoxy)ethoxy)acetic acid in designing next-generation therapies is expected to grow.

References

An In-depth Technical Guide on the Safety and Handling of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (CAS: 134979-01-4), a compound utilized in various research and pharmaceutical development applications, including its use as a linker in bioconjugation and drug delivery systems.[1][2] Adherence to the following guidelines is crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are oral, dermal, and inhalation, with harmful effects associated with each.[3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[3]
Skin IrritationCategory 2H315: Causes skin irritation[5]
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3, Respiratory SystemH335: May cause respiratory irritation

Pictogram: GHS07 (Harmful/Irritant)[5] Signal Word: Warning[3][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

PropertyValueSource
CAS Number 134979-01-4[5]
Molecular Formula C6H14ClNO4[5]
Molecular Weight 199.63 g/mol [5]
Appearance White to light yellow powder or solid[1][5][6]
Purity Typically >95% or >97%[5]
Solubility Soluble in water[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks.

3.1. Engineering Controls

  • Ventilation: Handle the compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[7]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the work area.[7][8]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Chemical safety goggles or a face shield.[3][7][9]Must conform to EN 166 (EU) or NIOSH (US) standards.[3] Provides protection against splashes and dust.
Hands Chemical-resistant gloves (e.g., nitrile).[7][10]Gloves must be inspected before use and disposed of properly after handling.[3][7] Do not wear leather or fabric gloves.[9]
Body Laboratory coat, impervious clothing, or apron.[3][7][9]Prevents skin contact. Gowns should be long-sleeved and close in the back.[11]
Respiratory NIOSH-approved respirator if dust or aerosols are generated or if exposure limits are exceeded.[3][7]A full-face respirator may be necessary in situations with high potential for inhalation exposure.[3]

3.3. Handling Procedures

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Use non-sparking tools to prevent electrostatic discharge.[3]

  • Take off contaminated clothing and wash it before reuse.[3]

3.4. Storage Conditions

  • Store in a tightly closed container.[3]

  • Keep in a dry, cool, and well-ventilated place.[3]

  • Store under an inert atmosphere (e.g., nitrogen).[12]

  • Recommended storage temperatures vary, with some sources suggesting room temperature and others <-15°C[12]. Consult the supplier's specific recommendations.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow A Receipt and Inspection B Storage in Designated Area (Cool, Dry, Ventilated, Inert Atmosphere) A->B Store according to SDS C Pre-Handling Preparation (Don appropriate PPE, Verify Engineering Controls) B->C Retrieve for use D Weighing and Aliquoting (In Fume Hood) C->D Proceed to handling E Solution Preparation D->E Transfer solid H Waste Segregation and Collection (Halogenated Organic Waste) D->H Dispose of contaminated consumables F Experimental Use E->F Use in experiment E->H Dispose of residual solutions G Decontamination of Work Area and Equipment F->G Post-experiment cleanup F->H Dispose of experimental waste G->H Collect waste I Temporary Waste Storage H->I Store waste safely J Disposal via Licensed Contractor I->J Schedule pickup

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an exposure or spill.

Table 4: First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3] Seek medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Wash with plenty of water.[3] Seek medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Rinse mouth.[3] Do NOT induce vomiting. Seek medical attention.[3]

Spill Management:

  • Small Spills: Absorb with inert material (e.g., sand, absorbent pads) and place in a suitable container for disposal.[8]

  • Large Spills: Evacuate the area. Contain the spill if possible. Follow institutional protocols for large chemical spills.

  • Ensure adequate ventilation during cleanup. Avoid dust formation.[13]

Disposal Considerations

This compound and its containers must be treated as hazardous waste.

  • Waste Segregation: This compound is a halogenated organic compound and should be segregated from non-halogenated waste streams.[7]

  • Containerization: Collect waste in dedicated, properly labeled, and sealed containers that are compatible with the chemical.[7]

  • Final Disposal: Do not dispose of this chemical into the sanitary sewer system or as general solid waste.[7] Arrange for disposal through a licensed hazardous waste management facility in accordance with local, state, and federal regulations.[3][7]

This technical guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols. A thorough risk assessment should be conducted before commencing any new experimental procedures involving this compound.

References

A Technical Guide to 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Linker in Modern Therapeutics

This technical guide provides a comprehensive overview of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA-HCl), a bifunctional linker molecule that has gained significant traction in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed look at its commercial availability, key applications, and the underlying scientific principles of its use.

Introduction to this compound

This compound, also known as AEEA-HCl, is a hydrophilic, short-chain polyethylene glycol (PEG) derivative. Its structure features a terminal primary amine and a carboxylic acid, making it a valuable heterobifunctional linker. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. The presence of the ethoxy groups imparts flexibility and hydrophilicity, which can improve the pharmacokinetic and pharmacodynamic properties of the molecules to which it is conjugated.

The unique properties of AEEA-HCl have led to its widespread use in several cutting-edge areas of drug development, including the synthesis of peptide-based therapeutics, the construction of Proteolysis Targeting Chimeras (PROTACs), and the development of targeted drug delivery systems.

Commercial Availability and Supplier Information

A critical aspect for any researcher is the accessibility of high-quality reagents. This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing a comparative overview of purity, available quantities, and other relevant specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich (Ambeed, Inc.) 2-(2-(2-Aminoethoxy)ethoxy)acetic acid HCl134979-01-4C6H14ClNO4199.6397%100 mg, 250 mg, 1 g, 5 g, 25 g
Fluorochem This compound134979-01-4C6H14ClNO4199.6395%1 g, 5 g, 25 g
BOC Sciences 2-(2-(2-Aminoethoxy)ethoxy)acetic acid134979-01-4 (HCl salt)C6H13NO4 (free base)163.17 (free base)≥95%1 g
Smolecule This compound134979-01-4C6H14ClNO4199.631Not specifiedInquire
CongenPharma 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)134979-01-4 (HCl salt)C6H13NO4 (free base)163.17 (free base)≥99%Inquire
Manchester Organics 2-[2-(2-Aminoethoxy)ethoxy]acetic acid hydrochloride134978-97-5C6H13NO4.HCl199.63397%1 g
BLDpharm This compound134979-01-4C6H14ClNO4199.63Not specifiedInquire
TRC [2-(2-Aminoethoxy)ethoxy]acetic Acid134978-97-5C6H13NO4163.17Not specified250 mg, 500 mg, 1 g

Key Applications and Experimental Protocols

The versatility of this compound stems from its ability to bridge different molecular entities. Below are some of its key applications along with generalized experimental protocols.

Linker in Peptide-Based Therapeutics (e.g., Semaglutide and Tirzepatide)

AEEA is a crucial component in the structure of modern antidiabetic medications like Semaglutide and Tirzepatide. It acts as a spacer that connects the peptide backbone to a fatty acid moiety. This modification enhances the drug's binding to serum albumin, thereby extending its half-life and allowing for less frequent administration.

This protocol describes a general workflow for conjugating AEEA to a peptide.

G cluster_0 Peptide Preparation cluster_1 Linker Activation and Conjugation cluster_2 Final Product Peptide Solid-Phase Peptide Synthesis Deprotection Cleavage and Deprotection Peptide->Deprotection Purification1 HPLC Purification Deprotection->Purification1 Conjugation2 Conjugation to Peptide Purification1->Conjugation2 AEEA 2-(2-(2-Aminoethoxy)ethoxy)acetic acid Activation Carbodiimide Activation (e.g., EDC/NHS) AEEA->Activation Conjugation1 Conjugation to Fatty Acid Activation->Conjugation1 FattyAcid Fatty Acid Moiety FattyAcid->Conjugation1 Purification2 Purification of Linker-Fatty Acid Conjugation1->Purification2 Activation2 Activation of Linker-Fatty Acid Purification2->Activation2 Activation2->Conjugation2 FinalPurification Final HPLC Purification Conjugation2->FinalPurification Characterization Mass Spectrometry and NMR FinalPurification->Characterization

Caption: Workflow for Peptide Conjugation with AEEA.

Methodology:

  • Peptide Synthesis: The desired peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

  • Linker-Fatty Acid Preparation:

    • The carboxylic acid group of the fatty acid is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

    • The activated fatty acid is then reacted with the amino group of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid to form an amide bond.

  • Conjugation to Peptide:

    • The carboxylic acid group of the AEEA-fatty acid conjugate is activated.

    • The activated linker is then reacted with a free amino group on the peptide (e.g., the N-terminus or the side chain of a lysine residue).

  • Purification and Characterization: The final conjugate is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry and NMR spectroscopy.

Component of PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the two binding moieties. The hydrophilic and flexible nature of AEEA makes it an attractive linker for PROTAC design.

G cluster_PROTAC PROTAC Structure TargetProtein Target Protein PROTAC PROTAC TargetProtein->PROTAC E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Warhead Target Binding Moiety PROTAC->Warhead binds E3Binder E3 Ligase Binding Moiety PROTAC->E3Binder binds AEEA AEEA Linker Warhead->AEEA E3Binder->AEEA

Caption: PROTAC Mechanism of Action.

Integrin Binding and Cellular Imaging

Some studies have explored the use of AEEA-containing molecules as probes for studying integrins, which are cell surface receptors involved in cell adhesion and signaling. By conjugating a fluorescent dye to an AEEA-linked integrin-binding motif, researchers can visualize and track integrin dynamics in living cells.

The following diagram illustrates a simplified integrin signaling pathway.

G ExtracellularMatrix Extracellular Matrix Integrin Integrin Receptor ExtracellularMatrix->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Src Src Kinase FAK->Src recruits and activates MAPK_Pathway MAPK Pathway Src->MAPK_Pathway activates CellularResponse Cell Proliferation, Survival, Migration MAPK_Pathway->CellularResponse leads to

Caption: Simplified Integrin Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, commercial availability, and favorable physicochemical properties make it an ideal linker for a wide range of applications, from extending the half-life of peptide therapeutics to enabling the development of novel modalities like PROTACs. A thorough understanding of its properties and applications, as provided in this guide, is essential for its effective implementation in the design and synthesis of next-generation therapeutics.

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, proteomics, and drug development.[1] These molecules possess two distinct reactive moieties, enabling the specific and controlled covalent linkage of two different biomolecules.[1] This inherent asymmetry allows for directed, sequential conjugation, which minimizes the formation of undesirable homopolymers and self-conjugation byproducts, a common issue with their homobifunctional counterparts.[2] The strategic design of these linkers, which typically consists of two reactive groups separated by a spacer arm, facilitates a wide range of applications, including the creation of antibody-drug conjugates (ADCs), the elucidation of protein-protein interactions (PPIs), the immobilization of proteins onto surfaces, and the preparation of immunogens.

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups that can be incorporated into their structure. These groups are designed to react with specific functional groups found on biomolecules, such as primary amines (e.g., on lysine residues), sulfhydryls (e.g., on cysteine residues), and carbonyls.[3] Furthermore, some crosslinkers feature photoreactive groups that become activated upon exposure to UV light, allowing for the capture of transient or weak interactions within a native cellular environment.[4]

This guide provides a comprehensive overview of heterobifunctional crosslinkers, including a detailed summary of their properties, step-by-step experimental protocols for their use, and visualizations of relevant workflows and signaling pathways.

Core Concepts and Classification

Heterobifunctional crosslinkers are categorized based on the functional groups they target. This allows for precise experimental design tailored to the specific biomolecules and interactions under investigation.

Common Classes of Heterobifunctional Crosslinkers:

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: This is one of the most widely utilized classes. One end of the crosslinker, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines found on lysine residues and the N-terminus of proteins. The other end, commonly a maleimide group, specifically targets sulfhydryl (thiol) groups on cysteine residues. This combination is highly effective for creating stable thioether bonds in a controlled, two-step process.[5]

  • Amine-Reactive and Photoreactive Crosslinkers: These linkers combine an amine-reactive group with a photo-activatable group, such as an aryl azide or a diazirine. The amine-reactive end is first conjugated to a biomolecule. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.[1][4]

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of reagents targets carbonyl groups (aldehydes and ketones) and sulfhydryl groups. One end typically contains a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a maleimide or a pyridyl disulfide for reaction with thiols. These are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.[3]

Data Presentation: Properties of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical and depends on several factors, including the target functional groups, the desired distance between the conjugated molecules, and the need for cleavability of the linker. The following table summarizes the properties of several commonly used heterobifunctional crosslinkers.

CrosslinkerReactive Group A (Target)Reactive Group B (Target)Spacer Arm Length (Å)Water SolubleCleavableOptimal pH (Group A)Optimal pH (Group B)
SMCC NHS Ester (Amine)Maleimide (Sulfhydryl)8.3NoNo7.0 - 9.06.5 - 7.5
Sulfo-SMCC Sulfo-NHS Ester (Amine)Maleimide (Sulfhydryl)8.3YesNo7.0 - 9.06.5 - 7.5
LC-SPDP NHS Ester (Amine)Pyridyldithiol (Sulfhydryl)15.7NoYes (by reducing agents)7.0 - 9.06.5 - 7.5
SADP NHS Ester (Amine)Phenylazide (Photoreactive)11.9NoNo7.0 - 9.0UV light
NHS-PEGn-Maleimide NHS Ester (Amine)Maleimide (Sulfhydryl)Variable (PEG spacer)YesNo7.0 - 9.06.5 - 7.5

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • Protein-NH2 (1-10 mg/mL in amine-free buffer)

  • Protein-SH

  • Sulfo-SMCC

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Desalting column

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Preparation of Reagents:

    • Equilibrate the Sulfo-SMCC vial to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.

  • Activation of Protein-NH2:

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Removal of Excess Crosslinker:

    • Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any free sulfhydryls on the Protein-NH2.

  • Conjugation to Protein-SH:

    • Immediately combine the desalted, maleimide-activated Protein-NH2 with the Protein-SH in a suitable molar ratio. A 1.1- to 2-fold molar excess of the maleimide-activated protein over the sulfhydryl-containing protein is often recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or dialysis to remove any remaining unreacted proteins and quenching reagents.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using a Heterobifunctional Linker (e.g., SMCC)

This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Heterobifunctional linker (e.g., SMCC)

  • Cytotoxic drug with a free sulfhydryl group

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Modification with Linker:

    • Prepare a stock solution of the SMCC linker in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Linker:

    • Remove unreacted SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the linker from reacting with the drug in the subsequent step.

  • Drug Conjugation:

    • Immediately add the sulfhydryl-containing cytotoxic drug to the maleimide-activated antibody. A 1.5-fold molar excess of the drug over the antibody is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups on the antibody-linker. Incubate for 20-30 minutes.

  • Purification and Characterization:

    • Purify the ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug, antibody, and other impurities.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Mandatory Visualization

Signaling Pathway: Simplified TNF Receptor 1 (TNFR1) Signaling

The following diagram illustrates a simplified representation of the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway, a key pathway in inflammation and apoptosis. Heterobifunctional crosslinkers can be employed to capture and identify protein-protein interactions within the TNFR1 signaling complex.

TNFR1_Signaling Simplified TNFR1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNFa TNF-α Trimer TNFa->TNFR1 Binding & Trimerization TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 FADD FADD TRADD->FADD IKK_complex IKK Complex TRAF2->IKK_complex Activation RIP1->IKK_complex NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Gene_Expression Gene Expression (Inflammation) NFkB->Gene_Expression Translocation Caspase8 Pro-Caspase-8 FADD->Caspase8 Recruitment Apoptosis Apoptosis Caspase8->Apoptosis Activation ADC_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow cluster_synthesis Synthesis Steps cluster_characterization Characterization start Start: Monoclonal Antibody (mAb) step1 Step 1: Antibody Modification (Reaction with Heterobifunctional Linker) start->step1 step2 Step 2: Purification (Removal of Excess Linker) step1->step2 step3 Step 3: Drug Conjugation (Reaction with Activated Antibody) step2->step3 step4 Step 4: Quenching (Stopping the Reaction) step3->step4 step5 Step 5: Purification of ADC step4->step5 end Final Product: Purified ADC step5->end char1 Determine Drug-to-Antibody Ratio (DAR) end->char1 char2 Assess Purity (e.g., SEC, HIC) end->char2 char3 Confirm Biological Activity end->char3

References

Methodological & Application

Application Notes and Protocols for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), often supplied as its hydrochloride salt, is a versatile, hydrophilic, and heterobifunctional linker widely employed in the field of bioconjugation. Its structure, featuring a terminal primary amine and a carboxylic acid separated by a short polyethylene glycol (PEG) spacer, allows for the covalent attachment of a wide range of molecules, including proteins, peptides, drugs, and fluorescent probes.[1] The PEG moiety enhances the solubility and biocompatibility of the resulting conjugates, which is particularly advantageous in the development of therapeutics like antibody-drug conjugates (ADCs).[2][3]

These application notes provide detailed protocols and technical guidance for the effective use of AEEA hydrochloride in key bioconjugation applications.

Core Applications

The unique properties of AEEA make it a valuable tool in several areas of bioconjugation:

  • Antibody-Drug Conjugates (ADCs): AEEA can be used as a component of the linker connecting a potent cytotoxic drug to a monoclonal antibody. The hydrophilic nature of the AEEA spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, leading to ADCs with improved pharmacokinetic properties.[1][2]

  • Peptide Synthesis and Modification: The Fmoc-protected derivative of AEEA (Fmoc-AEEA-OH) is a common building block in solid-phase peptide synthesis (SPPS).[4][5][6] It can be incorporated into a peptide sequence to introduce a flexible, hydrophilic spacer, which can be useful for attaching labels or other molecules without disrupting the peptide's structure and function.

  • Surface Modification: The amine or carboxyl group of AEEA can be used to immobilize biomolecules onto surfaces for applications such as biosensors and diagnostic assays.

  • PROTACs Development: AEEA is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[7]

Key Advantages of AEEA in Bioconjugation

  • Hydrophilicity: The ethylene glycol units increase the water solubility of the linker and the final conjugate, which can prevent aggregation and improve in vivo performance.[2]

  • Biocompatibility: PEG linkers are generally non-toxic and have low immunogenicity.[2]

  • Versatile Chemistry: The primary amine and carboxylic acid handles allow for a variety of conjugation strategies, most commonly forming stable amide bonds.[1]

  • Defined Length: As a discrete PEG compound, AEEA provides a precisely defined spacer length, ensuring homogeneity in the final bioconjugate.

Quantitative Data Summary

The following table summarizes typical quantitative data for bioconjugation reactions involving PEG linkers. These values are representative and may vary depending on the specific biomolecules and reaction conditions used.

ParameterTypical Value RangeMethod of Determination
Antibody Conjugation
Drug-to-Antibody Ratio (DAR)2 - 8Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry
Conjugation Efficiency50 - 90%UV-Vis Spectroscopy, HPLC
Antibody Recovery> 85%UV-Vis Spectroscopy (A280)
Purity of Conjugate> 95%Size-Exclusion Chromatography (SEC), SDS-PAGE
Peptide Synthesis
Coupling Efficiency per Cycle> 99%Kaiser Test, HPLC analysis of cleaved peptide
Final Peptide Purity (crude)70 - 95%HPLC

Experimental Protocols

Protocol 1: Two-Step Antibody Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of a molecule containing a primary amine (e.g., a drug or a reporter molecule) to the lysine residues of an antibody using AEEA as a linker. The carboxyl group of AEEA is first activated with EDC and Sulfo-NHS, and then reacted with the amine-containing molecule. The resulting AEEA-molecule conjugate, now with a free amine, is then activated to form an NHS ester which can then be reacted with the antibody. A more direct one-pot approach is also possible but the two-step method provides better control.

Materials:

  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., drug, probe)

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Part A: Activation of AEEA and Conjugation to Amine-Containing Molecule

  • Dissolve AEEA: Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Activate Carboxyl Group: Add a 1.5-fold molar excess of EDC and a 2.5-fold molar excess of Sulfo-NHS to the AEEA solution. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the amine-containing molecule (dissolved in an appropriate solvent) to the activated AEEA solution at a 1:1 molar ratio. Allow the reaction to proceed for 2 hours at room temperature.

  • Purification: Purify the AEEA-molecule conjugate using reverse-phase HPLC or a suitable chromatography method to remove unreacted components.

Part B: Conjugation of AEEA-Molecule to Antibody

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • NHS Ester Formation of AEEA-Molecule: The purified AEEA-molecule conjugate from Part A now has a free amine group. To conjugate this to an antibody, the carboxyl group of another molecule (e.g. a payload) would be activated with EDC/NHS and then reacted with the amine of the AEEA-molecule. Alternatively, if the goal is to attach the carboxyl end of AEEA to the antibody, the amine end of AEEA would first be protected, the carboxyl end activated with EDC/NHS, reacted with the antibody, and then the amine deprotected. For this protocol, we assume the goal is to conjugate the amine of AEEA to a carboxyl group on a payload, and the carboxyl of AEEA to the antibody.

  • Activation of AEEA-Payload Carboxyl Group: Dissolve the AEEA-payload conjugate in Activation Buffer. Add EDC (10-fold molar excess over the conjugate) and Sulfo-NHS (25-fold molar excess). Incubate for 15 minutes at room temperature.

  • Conjugation to Antibody: Immediately add the activated AEEA-payload solution to the antibody solution. A typical molar excess of activated linker to antibody is 10-20 fold. The final concentration of organic solvent should be kept below 10% to avoid denaturation of the antibody.

  • Reaction: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.[8]

  • Purification: Remove unreacted AEEA-payload and byproducts by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the antibody conjugate to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry, and assess purity by SEC and SDS-PAGE.

G cluster_0 Part A: AEEA-Molecule Synthesis cluster_1 Part B: Antibody Conjugation Dissolve AEEA Dissolve AEEA Activate Carboxyl\n(EDC/Sulfo-NHS) Activate Carboxyl (EDC/Sulfo-NHS) Dissolve AEEA->Activate Carboxyl\n(EDC/Sulfo-NHS) Activation Buffer Conjugate to\nAmine-Molecule Conjugate to Amine-Molecule Activate Carboxyl\n(EDC/Sulfo-NHS)->Conjugate to\nAmine-Molecule Purify\nAEEA-Molecule Purify AEEA-Molecule Conjugate to\nAmine-Molecule->Purify\nAEEA-Molecule Activate AEEA-Molecule\n(EDC/Sulfo-NHS) Activate AEEA-Molecule (EDC/Sulfo-NHS) Purify\nAEEA-Molecule->Activate AEEA-Molecule\n(EDC/Sulfo-NHS) To Part B Prepare Antibody Prepare Antibody Conjugate to\nAntibody Conjugate to Antibody Prepare Antibody->Conjugate to\nAntibody Activate AEEA-Molecule\n(EDC/Sulfo-NHS)->Conjugate to\nAntibody Quench Reaction Quench Reaction Conjugate to\nAntibody->Quench Reaction Tris Buffer Purify Conjugate\n(SEC/Dialysis) Purify Conjugate (SEC/Dialysis) Quench Reaction->Purify Conjugate\n(SEC/Dialysis) Characterize\n(HIC, MS, SEC) Characterize (HIC, MS, SEC) Purify Conjugate\n(SEC/Dialysis)->Characterize\n(HIC, MS, SEC)

Workflow for Two-Step Antibody Conjugation using AEEA.

Protocol 2: Incorporation of Fmoc-AEEA-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating Fmoc-AEEA-OH into a peptide sequence using manual SPPS.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

  • Fmoc-AEEA-OH

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the deprotection solution to the resin and agitate for 5-10 minutes. Drain and repeat the deprotection step for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).[4][6]

  • Amino Acid Coupling (for the amino acid preceding AEEA):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Incorporation of Fmoc-AEEA-OH:

    • Repeat the Fmoc deprotection (step 2) to expose the amine of the previously coupled amino acid.

    • In a separate vial, dissolve Fmoc-AEEA-OH (3-5 equivalents) and HBTU (or HATU) (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) for pre-activation.

    • Add the activated Fmoc-AEEA-OH solution to the resin and agitate for 1-2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Continue Peptide Synthesis: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours. Collect the filtrate and precipitate the peptide in cold diethyl ether.[4][6]

G start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-AA (or Fmoc-AEEA-OH) + HBTU/DIEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end_cycle Repeat for next amino acid wash2->end_cycle end_cycle->deprotection Yes final_cleavage Final Cleavage (TFA Cocktail) end_cycle->final_cleavage No (end of sequence)

Solid-Phase Peptide Synthesis Cycle with AEEA.

Signaling Pathways and Mechanism of Action for ADCs

The signaling pathways affected by an ADC are determined by the cytotoxic payload and the target of the monoclonal antibody, not by the AEEA linker itself. The linker's role is to ensure the stable delivery of the payload to the target cell.

The general mechanism of action for an ADC utilizing a cleavable linker is as follows:

  • Binding: The ADC circulates in the bloodstream and the monoclonal antibody component binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Trafficking: The complex is trafficked to intracellular compartments, usually lysosomes.

  • Payload Release: Inside the lysosome, the linker is cleaved by enzymes (e.g., cathepsins) or due to the acidic environment, releasing the cytotoxic payload.[9][10][]

  • Cell Death: The released payload exerts its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, leading to apoptosis of the cancer cell.

G cluster_0 cluster_1 ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Cytotoxicity Cytotoxicity (e.g., DNA Damage) Payload_Release->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis

General Mechanism of Action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride as a Linker for Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. This document provides detailed application notes and protocols for the use of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride, a hydrophilic, discrete polyethylene glycol (PEG) linker (often referred to as a PEG3 linker), in the development of ADCs.

The incorporation of this short PEG chain offers several advantages in ADC design. Its hydrophilicity can help to counteract the hydrophobicity of many potent payloads, reducing the propensity for aggregation and improving the solubility of the final ADC construct.[1][2] This enhanced solubility and stability can lead to an improved pharmacokinetic profile, including a longer circulation half-life and reduced clearance rates.[3][4] The defined length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid linker provides a precise spacer between the antibody and the drug, which can be crucial for optimizing target binding and minimizing steric hindrance.[1]

These application notes will detail the chemical strategies for conjugating drugs and antibodies using this linker, provide step-by-step experimental protocols, and present quantitative data on the characterization and performance of ADCs synthesized with this linker.

Data Presentation

Table 1: Physicochemical Properties of this compound Linker
PropertyValue
Chemical Formula C6H14ClNO4
Molecular Weight 200.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents (e.g., DMF, DMSO)
Functional Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)
Table 2: Impact of Short PEG Linkers on ADC Pharmacokinetics (Comparative Data)
ADC ConstructLinker TypeAnimal ModelPlasma Half-life (t1/2)Clearance Rate
ADC without PEGNon-PEGylatedRatBaselineBaseline
ADC with PEG4 LinkerShort PEGRatIncreasedDecreased
ADC with PEG8 LinkerMedium PEGRatSignificantly IncreasedSignificantly Decreased
ADC with PEG12 LinkerMedium PEGRatSignificantly IncreasedSignificantly Decreased
ADC with PEG24 LinkerLong PEGRatSubstantially IncreasedSubstantially Decreased

This table summarizes general trends observed in preclinical studies. Specific values can vary depending on the antibody, payload, and conjugation chemistry.[3][5]

Table 3: In Vivo Efficacy of ADCs with PEG Linkers (Illustrative Data)
ADC ConstructTarget AntigenTumor ModelDoseTumor Growth Inhibition
Trastuzumab-PEG8-MMAEHER2NCI-N87 Gastric Cancer Xenograft3 mg/kgSignificant tumor regression
Anti-CD30-PEG4-MMAECD30Karpas-299 Lymphoma Xenograft1 mg/kgComplete tumor regression

This table provides examples of the potent anti-tumor activity observed with PEGylated ADCs in preclinical models.[6][7]

Experimental Protocols

The synthesis of an ADC using the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid linker is typically a two-stage process. First, the cytotoxic payload is conjugated to the linker. Second, the drug-linker construct is conjugated to the antibody.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Payload to the Amine Group of the Linker

This protocol describes the formation of a stable amide bond between a payload containing a carboxylic acid and the primary amine of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid linker.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel (e.g., round-bottom flask)

  • Stir plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the payload solution.[1]

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated payload. The reaction can be monitored by TLC or LC-MS.

  • Linker Preparation:

    • In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and deprotonate the carboxylic acid.

  • Conjugation Reaction:

    • Slowly add the activated payload solution to the linker solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.

  • Purification:

    • Once the reaction is complete, purify the drug-linker conjugate using reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.

    • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Conjugation of the Drug-Linker Construct to the Antibody via Lysine Residues

This protocol describes the conjugation of the carboxylic acid group of the drug-linker construct to the primary amines of lysine residues on the antibody surface.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Purified drug-linker construct (from Protocol 1)

  • EDC

  • Sulfo-NHS

  • Anhydrous DMSO

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for purification

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Drug-Linker Construct:

    • Dissolve the drug-linker conjugate (typically a 5- to 20-fold molar excess over the antibody) in anhydrous DMSO.[1]

    • In a separate tube, prepare fresh solutions of EDC (1.5 equivalents relative to the drug-linker) and Sulfo-NHS (1.5 equivalents relative to the drug-linker) in anhydrous DMSO.

    • Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Conjugation to the Antibody:

    • Slowly add the activated drug-linker solution to the antibody solution with gentle mixing. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain the integrity of the antibody.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM to quench any unreacted NHS esters.[1]

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reagents using Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

    • The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, leading to a longer retention time on the HIC column. This allows for the separation of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Procedure:

    • Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

    • Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the purified ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

    • Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the different DAR species.

2. Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their size. It is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.

  • Procedure:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

    • Inject the purified ADC sample.

    • Monitor the elution profile at 280 nm.

    • Data Analysis: Integrate the peak corresponding to the monomeric ADC and any peaks corresponding to aggregates. The percentage of aggregation is calculated based on the relative peak areas.

3. In Vitro and In Vivo Stability Assessment

  • In Vitro Plasma Stability: Incubate the ADC in plasma from different species (e.g., mouse, rat, human) at 37°C. At various time points, analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.[8]

  • In Vivo Pharmacokinetic Study: Administer the ADC intravenously to an animal model (e.g., mice or rats). Collect blood samples at different time points and quantify the concentration of total antibody and intact ADC in the plasma using methods like ELISA or LC-MS/MS.[9]

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization Payload Payload (-COOH) Activated_Payload Activated Payload (NHS-ester) Payload->Activated_Payload EDC, NHS Linker Amino-PEG3-Acid Drug_Linker Drug-Linker Conjugate Linker->Drug_Linker Activated_Payload->Drug_Linker Activated_Drug_Linker Activated Drug-Linker (NHS-ester) Drug_Linker->Activated_Drug_Linker EDC, Sulfo-NHS Antibody Antibody (-NH2) ADC Antibody-Drug Conjugate Antibody->ADC Activated_Drug_Linker->ADC Purification Purification (SEC/TFF) ADC->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Stability_Analysis Stability Analysis Purification->Stability_Analysis

Caption: Workflow for ADC synthesis and characterization.

Mechanism of Action for an ADC with a Tubulin Inhibitor Payload (e.g., MMAE)

ADC_Mechanism_of_Action ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Tumor_Cell Tumor Cell Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Free Payload (e.g., MMAE) Payload_Release->Payload Tubulin Tubulin Dimers Payload->Tubulin Polymerization_Inhibition Inhibition of Polymerization Payload->Polymerization_Inhibition Microtubule Microtubule Tubulin->Microtubule Polymerization Polymerization_Inhibition->Microtubule Blocks Mitotic_Arrest Mitotic Arrest (G2/M Phase) Polymerization_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: ADC mechanism of action with a tubulin inhibitor.

Signaling Pathway for MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway MMAE MMAE Tubulin_Inhibition Tubulin Polymerization Inhibition MMAE->Tubulin_Inhibition Mitotic_Arrest Mitotic Arrest Tubulin_Inhibition->Mitotic_Arrest Intrinsic_Pathway Intrinsic Apoptotic Pathway Mitotic_Arrest->Intrinsic_Pathway Bcl2_Family Bcl-2 Family Modulation Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: MMAE-induced intrinsic apoptosis pathway.

References

The Role of 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride in PROTAC Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for protein degradation.[5][6]

Among the various linker classes, those based on polyethylene glycol (PEG) are frequently employed due to their hydrophilicity, which can enhance the solubility and permeability of the often large and hydrophobic PROTAC molecules.[7][8] 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a bifunctional PEG-based linker widely used in PROTAC synthesis.[1] Its terminal amine and carboxylic acid functionalities provide convenient handles for straightforward conjugation to E3 ligase and POI ligands through stable amide bond formation.[1] This document provides detailed application notes on its role and protocols for its use in the synthesis and evaluation of PROTACs.

Physicochemical Properties

The hydrochloride salt of 2-(2-(2-aminoethoxy)ethoxy)acetic acid is a white to off-white crystalline powder. Its PEG structure enhances solubility and biocompatibility, making it a valuable component in biomedical applications.[9]

PropertyValue
Molecular Formula C₆H₁₄ClNO₄
Molecular Weight 199.63 g/mol
Appearance White to light yellow crystalline solid
Purity Typically >95%
Solubility Soluble in polar solvents like DMSO and methanol

Application in PROTAC Design: Targeting BTK and BRD4

The length and composition of the PEG linker are crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[7][10] The utility of PEG linkers, such as 2-(2-(2-aminoethoxy)ethoxy)acetic acid, is well-documented in the development of potent degraders for high-value oncology targets like Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4).[9][11]

Quantitative Data on PROTAC Performance

The following tables summarize the performance of representative PROTACs targeting BTK and BRD4, illustrating the impact of PEG linker length on their degradation potency. While not all studies explicitly name 2-(2-(2-aminoethoxy)ethoxy)acetic acid, the data for PROTACs with 2 or 3 PEG units (PEG2, PEG3) are directly relevant.

Table 1: Performance of BTK-Targeting PROTACs with Varying PEG Linker Lengths [7]

PROTAC IdentifierTarget ProteinE3 LigaseCell LinePEG Linker Length (n)DC₅₀ (nM)Dₘₐₓ (%)
BTK Degrader 1BTKCereblon (CRBN)Ramos215.8>95
BTK Degrader 2BTKCereblon (CRBN)Ramos38.9>95
BTK Degrader 3BTKCereblon (CRBN)Ramos44.2>95
BTK Degrader 4BTKCereblon (CRBN)Ramos52.5>95

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [12]

PROTAC IdentifierTarget ProteinE3 LigaseCell LinePEG Linker Length (n)DC₅₀ (nM)Dₘₐₓ (%)
BRD4 Degrader 1BRD4VHLHEK29332590
BRD4 Degrader 2BRD4VHLHEK293415>95
BRD4 Degrader 3BRD4VHLHEK29358>98

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BTK, BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Recycling Recycled Amino Acids Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[13] Dysregulation of this pathway is implicated in various B-cell malignancies.[13] PROTACs that degrade BTK effectively shut down this pro-survival signaling.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKC PKCβ PLCg2->PKC NFkB NF-κB Pathway PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK Degradation

Caption: Simplified BTK signaling pathway and PROTAC intervention.

BRD4 Function in Gene Transcription

BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that acts as an epigenetic reader.[3] It binds to acetylated histones and recruits transcriptional machinery to drive the expression of genes involved in cell cycle progression and proliferation, including the MYC oncogene.[11] BRD4 degradation by PROTACs leads to the downregulation of these key cancer-driving genes.

BRD4_Function cluster_nucleus Nucleus BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruitment Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binding RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Activation Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Degradation

Caption: BRD4's role in transcription and PROTAC-mediated disruption.

Experimental Protocols

General Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC follows a logical progression from chemical synthesis to biological characterization.

PROTAC_Workflow Synthesis PROTAC Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay Ternary_Complex Ternary Complex Formation (e.g., AlphaLISA, NanoBRET) Viability_Assay->Ternary_Complex Ubiquitination_Assay Target Ubiquitination Assay (Immunoprecipitation) Ternary_Complex->Ubiquitination_Assay Lead_Optimization Lead Optimization Ubiquitination_Assay->Lead_Optimization

Caption: A typical experimental workflow for PROTAC development.

Protocol 1: Two-Step Amide Coupling for PROTAC Synthesis

This protocol describes the synthesis of a PROTAC by first coupling the carboxylic acid of this compound to an amine-functionalized E3 ligase ligand, followed by coupling the linker's amine to a carboxylic acid-functionalized POI ligand.[1]

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂)

  • This compound

  • Carboxylic acid-functionalized POI ligand (e.g., BTK inhibitor-COOH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step 1: Coupling of Linker to E3 Ligase Ligand

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the intermediate (E3 Ligase-Linker) using reverse-phase HPLC (RP-HPLC).

Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate

  • Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add a solution of HATU (1.2 eq) in DMF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, purify the final PROTAC molecule using RP-HPLC.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[7][8]

Materials:

  • Cell culture reagents and appropriate cell line (e.g., Ramos for BTK, HEK293 for BRD4)

  • PROTAC compound (stock in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.

  • Membrane Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • PROTAC compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescent or absorbent signal using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a versatile and effective PEG-based linker for the synthesis of PROTACs. Its hydrophilic nature and bifunctional handles facilitate a modular and reliable synthetic approach. The protocols and data presented provide a comprehensive framework for synthesizing PROTACs with this linker and for performing the essential biological assays required to validate their function as protein degraders. Careful optimization of linker length and composition is paramount for achieving potent and selective protein degradation, paving the way for the development of novel therapeutics.

References

Surface Modification of Nanoparticles with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. This bifunctional linker, featuring a terminal primary amine and a carboxylic acid, is a valuable tool for creating biocompatible and functionalized nanoparticles for a variety of biomedical applications, including drug delivery, bio-imaging, and diagnostics.

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their interaction with biological systems. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a short, hydrophilic polyethylene glycol (PEG) linker that can be used to attach to the surface of nanoparticles. The hydrochloride salt form provides stability and water solubility. The primary amine group allows for covalent conjugation to nanoparticles with surface carboxyl groups, a common feature of many polymeric and inorganic nanoparticles. The terminal carboxylic acid can then be used for the subsequent attachment of targeting ligands, drugs, or imaging agents. This modification can improve nanoparticle stability, reduce non-specific protein adsorption, and enhance circulation time in vivo.

Applications

Surface modification with this compound can be leveraged for several key applications in drug development and research:

  • Improved Biocompatibility and Pharmacokinetics: The hydrophilic PEG chain can create a hydration layer around the nanoparticle, which helps to reduce opsonization and clearance by the reticuloendothelial system (RES), leading to longer circulation times.

  • Targeted Drug Delivery: The terminal carboxyl group provides a reactive site for the conjugation of targeting moieties such as antibodies, peptides, or small molecules, enabling the specific delivery of therapeutic payloads to diseased cells or tissues.

  • Controlled Drug Release: The linker can be part of a system designed for controlled or triggered release of encapsulated drugs in response to specific physiological conditions, such as pH changes in the tumor microenvironment.

  • Bio-imaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents for MRI, can be attached to the linker, allowing for the tracking and visualization of the nanoparticles in vitro and in vivo.

Data Presentation: Physicochemical Characterization

Successful surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification, as well as potential drug loading and release characteristics.

Table 1: Physicochemical Properties of Modified Nanoparticles

ParameterBefore Modification (Carboxylated Nanoparticles)After Modification (2-(2-(2-Aminoethoxy)ethoxy)acetic acid)
Hydrodynamic Diameter (nm) 150 ± 5165 ± 7
Polydispersity Index (PDI) < 0.15< 0.20
Zeta Potential (mV) -45 ± 3-25 ± 4

Note: These values are representative and can vary depending on the core nanoparticle material, size, and the specific experimental conditions.

Table 2: Drug Loading and Release Characteristics (Example with Doxorubicin)

ParameterValue
Drug Loading Content (%) 5.2 ± 0.8
Encapsulation Efficiency (%) 78 ± 5
Cumulative Release at pH 7.4 (24h) 25 ± 3%
Cumulative Release at pH 5.5 (24h) 65 ± 4%

Note: Drug loading and release are highly dependent on the drug, nanoparticle composition, and the conjugation or encapsulation method used.

Table 3: Cellular Uptake in Cancer Cells (Example with HeLa cells)

Nanoparticle FormulationCellular Uptake (ng/104 cells)
Unmodified Nanoparticles 85 ± 12
Modified Nanoparticles 150 ± 20
Targeted Modified Nanoparticles 450 ± 35

Note: Cellular uptake is influenced by cell type, targeting ligand, and incubation conditions.

Experimental Protocols

This section provides a detailed protocol for the covalent conjugation of this compound to carboxylated nanoparticles using carbodiimide chemistry.

Materials and Reagents
  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween 20

  • Deionized (DI) water

  • Microcentrifuge and appropriate tubes

  • Bath sonicator

  • Rotator or shaker

Protocol for Surface Modification

This protocol is a two-step process involving the activation of the carboxyl groups on the nanoparticle surface followed by the addition of the amine-terminated linker.

Step 1: Nanoparticle Preparation and Activation

  • Resuspend the carboxylated nanoparticles in DI water to a concentration of 10 mg/mL.

  • Centrifuge the nanoparticle suspension at an appropriate speed and time to pellet the nanoparticles (e.g., 14,000 x g for 15 minutes; this may need optimization based on nanoparticle size and density).

  • Discard the supernatant and resuspend the nanoparticle pellet in Activation Buffer. Sonicate briefly in a bath sonicator to ensure complete dispersion.

  • Repeat the washing step (centrifugation and resuspension in Activation Buffer) twice more to fully equilibrate the nanoparticles.

  • Prepare fresh solutions of EDC (10 mg/mL) and sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

  • To the nanoparticle suspension (10 mg/mL in Activation Buffer), add EDC to a final concentration of 2 mM and sulfo-NHS to a final concentration of 5 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing on a rotator.

Step 2: Conjugation with this compound

  • Prepare a solution of this compound in Coupling Buffer at a concentration of 10 mg/mL. Adjust the pH of this solution to ~7.2-7.4 with a dilute base (e.g., 0.1 M NaOH) to deprotonate the amine group for efficient reaction.

  • Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS.

  • Resuspend the activated nanoparticle pellet in Coupling Buffer.

  • Add the pH-adjusted 2-(2-(2-Aminoethoxy)ethoxy)acetic acid solution to the activated nanoparticle suspension. A 10 to 50-fold molar excess of the linker relative to the estimated surface carboxyl groups is a good starting point for optimization.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

Step 3: Quenching and Purification

  • Add Quenching Buffer to the reaction mixture to a final Tris concentration of 100 mM to quench any unreacted sulfo-NHS esters.

  • Incubate for 15 minutes at room temperature.

  • Centrifuge the nanoparticles and discard the supernatant.

  • Resuspend the nanoparticle pellet in Washing Buffer and sonicate briefly.

  • Repeat the washing step three times to remove any unreacted linker and byproducts.

  • After the final wash, resuspend the modified nanoparticles in an appropriate storage buffer (e.g., PBS or DI water) for characterization and further use.

Visualization of Experimental Workflow and Concepts

Workflow for Nanoparticle Surface Modification

G cluster_prep Nanoparticle Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification start Carboxylated Nanoparticles wash1 Wash with Activation Buffer (x3) start->wash1 activate Add EDC and sulfo-NHS wash1->activate incubate_act Incubate 15-30 min activate->incubate_act add_linker Add pH-adjusted Linker Solution incubate_act->add_linker incubate_conj Incubate 2 hours add_linker->incubate_conj quench Quench with Tris Buffer incubate_conj->quench wash2 Wash with Washing Buffer (x3) quench->wash2 final_product Functionalized Nanoparticles wash2->final_product

Caption: Workflow for the surface modification of carboxylated nanoparticles.

Carbodiimide Crosslinking Chemistry

G NP_COOH Nanoparticle-COOH Intermediate1 O-acylisourea (unstable intermediate) NP_COOH->Intermediate1 + EDC EDC EDC->Intermediate1 + Sulfo_NHS sulfo-NHS Intermediate2 Amine-reactive sulfo-NHS ester Intermediate1->Intermediate2 + sulfo-NHS Final_Product Nanoparticle-CO-NH-Linker Intermediate2->Final_Product + Linker_NH2 H2N-Linker (pH adjusted) Linker_NH2->Final_Product +

Caption: Reaction scheme for EDC/sulfo-NHS mediated amide bond formation.

Application in Targeted Drug Delivery

G cluster_NP Functionalized Nanoparticle cluster_Cell Target Cell NP Nanoparticle Core Linker Linker NP->Linker Drug Therapeutic Drug Linker->Drug Targeting Targeting Ligand Linker->Targeting Receptor Cell Surface Receptor Targeting->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Release Drug Release Internalization->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual diagram of a targeted drug delivery system.

Application Notes and Protocols for PEGylation of Small Molecules using 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutics. This approach is particularly valuable for small molecule drugs, which often suffer from poor water solubility, rapid in vivo clearance, and enzymatic degradation. By conjugating a hydrophilic PEG linker like 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), it is possible to improve a drug's solubility, extend its circulatory half-life, and reduce its immunogenicity.[1][2]

This document provides detailed application notes and experimental protocols for the PEGylation of small molecules using 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. It includes methodologies for the conjugation reaction, purification of the resulting PEGylated product, and subsequent pharmacokinetic analysis.

Chemistry of PEGylation with AEEA Hydrochloride

This compound is a heterobifunctional linker containing a primary amine and a carboxylic acid. This structure allows for a versatile two-step conjugation process. The carboxylic acid group can be activated, typically using carbodiimide chemistry, to react with a primary or secondary amine on the target small molecule, forming a stable amide bond.

The general reaction scheme involves the activation of the carboxylic acid of AEEA hydrochloride with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This intermediate then readily couples with an amine-functionalized small molecule.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Small Molecule

This protocol details the activation of the carboxylic acid moiety of AEEA hydrochloride using EDC and NHS, followed by conjugation to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Dialysis membrane (appropriate molecular weight cutoff) or size-exclusion chromatography (SEC) column

  • Analytical HPLC-MS system

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound (1.2 equivalents) in Activation Buffer.

    • Dissolve the amine-containing small molecule (1 equivalent) in Coupling Buffer. If the small molecule has limited aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMF or DMSO before being diluted with Coupling Buffer.

    • Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer immediately before use.

  • Activation of AEEA Hydrochloride:

    • To the solution of AEEA hydrochloride, add the freshly prepared EDC and NHS solutions.

    • Stir the reaction mixture at room temperature for 15-30 minutes. This step forms the amine-reactive NHS ester of AEEA.

  • Conjugation to the Small Molecule:

    • Add the activated AEEA-NHS ester solution to the solution of the amine-containing small molecule.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using TEA or DIPEA.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by analytical HPLC-MS to observe the formation of the PEGylated product and the consumption of the starting materials.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[4]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Conjugate:

    • Purify the PEGylated small molecule from unreacted starting materials and byproducts using either dialysis against an appropriate buffer or size-exclusion chromatography.

    • The choice of purification method will depend on the size and properties of the resulting conjugate.

  • Characterization:

    • Confirm the identity and purity of the final PEGylated product using analytical techniques such as HPLC-MS, and NMR spectroscopy.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general workflow for evaluating and comparing the pharmacokinetic profiles of a PEGylated small molecule and its non-PEGylated counterpart in rats.

Materials:

  • PEGylated small molecule

  • Non-PEGylated small molecule (control)

  • Healthy adult rats (e.g., Sprague-Dawley) of a specific age and weight range

  • Vehicle for drug administration (e.g., saline, PBS with a small percentage of a solubilizing agent if necessary)

  • Syringes and needles for intravenous (IV) or subcutaneous (SC) administration

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA or heparin)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Validated bioanalytical method (e.g., LC-MS/MS) for quantifying the drug in plasma

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimate the rats to the housing conditions for at least one week prior to the study.

    • Randomly divide the animals into two groups: one to receive the non-PEGylated small molecule and the other to receive the PEGylated version. A typical group size is 3-6 animals.[5]

  • Drug Administration:

    • Administer a single dose of the non-PEGylated or PEGylated small molecule to the respective groups via a chosen route (e.g., intravenous bolus via the tail vein). The dose will be dependent on the specific compound's potency and expected exposure.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical sampling schedule for an IV dose might include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, and 48 hours post-dose.[6]

    • Collect blood from a suitable site, such as the tail vein or saphenous vein.[6]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.[6]

    • Transfer the plasma to clean, labeled tubes.

  • Sample Storage:

    • Store the plasma samples at -80°C until bioanalysis.[6]

  • Bioanalysis:

    • Quantify the concentration of the small molecule (both PEGylated and non-PEGylated forms) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters for both groups using non-compartmental analysis software.[5] Parameters to be determined include:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Data Presentation

The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of representative small molecule drugs.

Table 1: Comparative Pharmacokinetic Parameters of Doxorubicin and PEGylated Liposomal Doxorubicin in Humans [6]

ParameterDoxorubicinPEGylated Liposomal DoxorubicinFold Change
Dose (mg/m²) 60-7550-
Cmax (µg/mL) ~3-4~8~2-3
AUC (µg·h/mL) ~0.5-1.0~250-300~250-600
t½ (h) ~1~55~55
CL (L/h/m²) 45-60~0.1~450-600
Vd (L/m²) ~1000~4~250

Table 2: Pharmacokinetic Parameters of Interferon-γ and PEGylated Variants in Rats Following Subcutaneous Administration [5]

ParameterUnmodified IFN-γ10 kDa PEG-IFN-γ20 kDa PEG-IFN-γ40 kDa PEG-IFN-γ
Terminal Half-life (t½) (h) 1.026.028.632.8
Mean Residence Time (MRT) (h) 2.539.142.148.2
Clearance (CL) (mL/h/kg) 2308.17.05.8

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_workflow Overall Experimental Workflow AEEA 2-(2-(2-Aminoethoxy)ethoxy) acetic acid hydrochloride Activation Carboxyl Activation (EDC/NHS) AEEA->Activation Activated_AEEA AEEA-NHS Ester Activation->Activated_AEEA Conjugation Amide Bond Formation Activated_AEEA->Conjugation Small_Molecule Amine-Containing Small Molecule Small_Molecule->Conjugation PEG_Conjugate PEGylated Small Molecule (Crude) Conjugation->PEG_Conjugate Purification Purification (SEC or Dialysis) PEG_Conjugate->Purification Pure_Conjugate Purified PEGylated Conjugate Purification->Pure_Conjugate PK_Study In Vivo Pharmacokinetic Study Pure_Conjugate->PK_Study Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis

Overall Experimental Workflow Diagram

Doxorubicin_Pathway cluster_pathway Simplified Doxorubicin Signaling Pathway Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks Intercalation->DSB Top2->DSB DNA_Damage DNA Damage DSB->DNA_Damage Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage ROS->DNA_Damage Apoptosis Apoptosis Membrane_Damage->Apoptosis DNA_Damage->Apoptosis

Doxorubicin Signaling Pathway

Conclusion

The use of this compound as a PEGylation agent offers a versatile and effective method for improving the pharmacokinetic properties of small molecule drugs. The protocols and data presented herein provide a comprehensive guide for researchers to implement this technology. By carefully controlling the reaction conditions and thoroughly characterizing the resulting conjugates, it is possible to develop novel therapeutic candidates with enhanced clinical potential. The significant improvements in half-life and drug exposure, as demonstrated by the provided data for doxorubicin and interferon, underscore the transformative impact of PEGylation in drug development.

References

Application Notes and Protocols for EDC/NHS Coupling of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a detailed guide to the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling protocol for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. This bifunctional linker, often used in bioconjugation, serves as a hydrophilic spacer to connect molecules of interest, such as proteins, peptides, or drug compounds.

The hydrochloride salt of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid possesses both a primary amine and a terminal carboxylic acid, making it a versatile tool in the synthesis of complex biomolecules.[1][][] The EDC/NHS chemistry facilitates the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on a target molecule.[4][5] This "zero-length" crosslinking method is widely employed due to its efficiency and the stability of the resulting conjugate.[4][5]

The coupling process is a two-step reaction. First, the carboxyl group of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid is activated by EDC in the presence of NHS to form a more stable amine-reactive NHS ester.[4][5] This activation step is most efficient under slightly acidic conditions (pH 4.5-6.0).[4][6][7] The second step involves the reaction of the NHS ester with a primary amine-containing molecule at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond.[4][8][9]

Experimental Protocols

This section outlines the detailed methodologies for the EDC/NHS coupling of this compound to an amine-containing molecule.

Materials:
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 100 mM sodium bicarbonate buffer, pH 8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

1. Preparation of Reactants:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation, as they are moisture-sensitive.[6][11]

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[6][12] For example, create 100 mg/mL stock solutions.[12]

  • Dissolve the this compound in the Activation Buffer to a concentration of 10-50 mg/mL.[12]

  • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[12] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.[6]

2. Activation of Carboxylic Acid:

  • In a reaction vessel, combine the solution of this compound with a 2- to 5-fold molar excess of both EDC and NHS.[12]

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[7][12] This reaction is most efficient at a pH between 4.5 and 7.2.[7][13]

3. Coupling to Amine-Containing Molecule:

  • Immediately add the activated linker solution to the solution of the amine-containing molecule.[6][12] It is common to use a 1.5- to 10-fold molar excess of the activated linker.[12]

  • Adjust the pH of the reaction mixture to between 7.2 and 8.5 to facilitate the reaction with the primary amine.[6][9]

  • Allow the reaction to proceed for 2 to 12 hours at room temperature or overnight at 4°C with gentle mixing.[10][12]

4. Quenching the Reaction:

  • To terminate the reaction and hydrolyze any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 10-50 mM.[6][12]

  • Incubate for 15-30 minutes at room temperature.[10][12]

5. Purification of the Conjugate:

  • Remove unreacted linker, byproducts, and quenching reagents through a suitable purification method such as size-exclusion chromatography or dialysis.[10][12] For smaller molecules, flash chromatography may be appropriate.[14]

Quantitative Data Summary

The efficiency of the EDC/NHS coupling reaction is dependent on several factors. The following tables provide a summary of key quantitative parameters for optimizing the conjugation protocol.

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate.[4][6]
Coupling pH 7.0 - 8.5Ensures the amine group is sufficiently deprotonated to act as a nucleophile.[4][8]
Molar Ratio (EDC:NHS:Carboxyl) 2-5 : 2-5 : 1A molar excess of EDC and NHS drives the reaction towards the formation of the NHS ester.[12]
Molar Ratio (Activated Linker:Amine) 1.5 - 10 : 1An excess of the activated linker can increase conjugation efficiency.[12]
Activation Time 15 - 30 minutesSufficient time for the formation of the NHS ester at room temperature.[7][12]
Coupling Time 2 - 12 hoursReaction time can be adjusted based on the reactivity of the amine.[10][12]
Quenching Concentration 10 - 50 mMEffective concentration for stopping the reaction.[6][12]

Visualizing the Process

To better understand the chemical transformations and the overall workflow, the following diagrams have been generated using Graphviz.

G EDC/NHS Coupling Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS PrimaryAmine Primary Amine (R'-NH2) AmideBond Stable Amide Bond (R-CO-NH-R') NHS_Ester_c Amine-Reactive NHS Ester NHS_Ester_c->AmideBond + Primary Amine G Experimental Workflow start Start: Prepare Reactants dissolve_linker Dissolve Linker in Activation Buffer start->dissolve_linker dissolve_molecule Dissolve Amine-Molecule in Coupling Buffer start->dissolve_molecule activate Activate Linker with EDC and NHS (15-30 min, RT) dissolve_linker->activate couple Couple to Amine-Molecule (2-12 h, RT or 4°C) dissolve_molecule->couple activate->couple quench Quench Reaction (15-30 min, RT) couple->quench purify Purify Conjugate quench->purify end End: Characterize Product purify->end G Troubleshooting Logic node_sol node_sol start Low or No Conjugation? q1 Are EDC/NHS fresh and handled properly? start->q1 q2 Is the pH correct for each step? q1->q2 Yes sol1 Use fresh, properly stored reagents. q1->sol1 No q3 Was the coupling step performed promptly? q2->q3 Yes sol2 Adjust pH: Activation (4.5-6.0) Coupling (7.2-8.0) q2->sol2 No q4 Is the buffer amine-free? q3->q4 Yes sol3 Minimize delay between activation and coupling. q3->sol3 No sol4 Use amine-free buffers (e.g., MES, PBS). q4->sol4 No

References

Application Notes and Protocols for Functionalizing Surfaces with Amine-Reactive PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the modification of surfaces using amine-reactive Polyethylene Glycol (PEG) linkers. These methods are essential for enhancing the biocompatibility of materials, minimizing non-specific protein binding, and improving the pharmacokinetic profiles of therapeutic molecules and delivery systems.[1]

Introduction to Amine-Reactive PEGylation

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely utilized in biomedical applications. The process of covalently attaching PEG chains to molecules or surfaces, known as PEGylation, is instrumental in:

  • Increasing Solubility : Enhancing the solubility of hydrophobic drugs or proteins in aqueous environments.[1]

  • Prolonging Circulation Half-Life : Preventing the rapid clearance of therapeutics from the bloodstream.[1]

  • Minimizing Non-Specific Binding : Creating a hydrophilic barrier on surfaces to repel proteins.[1]

Amine-reactive PEG linkers are a prominent class of reagents for PEGylation, specifically targeting primary amine groups (-NH₂) present on the surface of proteins (e.g., lysine residues) and on materials functionalized to present amines.[1] Among these, N-hydroxysuccinimide (NHS) esters are the most common due to their high reactivity and ability to form stable amide bonds under physiological conditions.[1]

Chemistry of Amine-Reactive PEGylation

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of the PEG linker. This results in the formation of a stable amide bond and the release of the NHS leaving group. The reaction is typically performed in a buffer with a pH of 7-9.[1]

PEG_NHS PEG-NHS Ester PEG_Surface PEG-Surface Conjugate (Stable Amide Bond) PEG_NHS->PEG_Surface Reaction at pH 7-9 NHS NHS (leaving group) PEG_NHS->NHS Surface_NH2 Surface-NH₂ Surface_NH2->PEG_Surface

General reaction of an amine-reactive PEG-NHS ester with a surface amine.

Quantitative Data Summary

The effectiveness of surface PEGylation can be evaluated through various quantitative measures. The following tables summarize key data from the literature regarding the characterization of PEGylated surfaces.

Table 1: Physicochemical Properties of PEGylated Surfaces
PEG Molecular WeightSurface MaterialTechniqueMeasured ParameterValue
3.4 kDaSiliconXPSC-O Peak IntensitySubstantial Increase[1]
0.3 kDaGlassEllipsometryLayer Thickness~1 nm[1]
5 kDaGlassEllipsometryLayer Thickness~5 nm[1]
20 kDaGlassEllipsometryLayer Thickness~10 nm[1]
5 kDaGold NanoparticlesDLSHydrodynamic DiameterIncrease Observed[1]
20 kDaGold NanoparticlesDLSHydrodynamic DiameterIncrease Observed[1]
5 kDaPCL NanoparticlesDLSFixed Aqueous Layer Thickness4.0 nm[1]
5 kDa (Amine-functionalized)PCL NanoparticlesDLSFixed Aqueous Layer Thickness11.8 nm[1]
Table 2: Physicochemical Properties of Nanoparticles Before and After PEGylation
ParameterBefore PEGylationAfter PEGylation with bis-NHS-PEG5Technique
Hydrodynamic Diameter (nm)100 ± 5120 ± 7Dynamic Light Scattering (DLS)[2]
Polydispersity Index (PDI)0.150.12Dynamic Light Scattering (DLS)[2]
Zeta Potential (mV)+35 ± 3-5 ± 2Laser Doppler Velocimetry[2]
Surface PEG Density (chains/nm²)N/A1.5 - 3.0TGA, NMR, or HPLC-based methods[2]

Experimental Protocols

This section provides detailed protocols for common surface functionalization procedures using amine-reactive PEG linkers.

Protocol 1: One-Step Immobilization of Amine-Reactive PEG onto an Amine-Functionalized Surface

This protocol describes the direct covalent attachment of a monofunctional PEG-NHS ester to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slide, amine-functionalized gold surface)

  • Monofunctional PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer at pH 7.0-8.0.[3][4]

  • Quenching Buffer: 50 mM Tris buffer or ethanolamine in PBS.[2]

  • Washing Buffer: PBS or other suitable buffer.

  • Deionized water

  • Nitrogen gas

cluster_workflow One-Step Immobilization Workflow Start Start: Amine- Functionalized Surface Prepare_Linker Prepare PEG-NHS Ester Solution Start->Prepare_Linker Incubate Incubate Surface with Linker Solution Prepare_Linker->Incubate Quench Quench Unreacted NHS Esters Incubate->Quench Wash Wash Surface Quench->Wash Dry Dry Surface Wash->Dry End End: PEGylated Surface Dry->End

Workflow for one-step PEG immobilization.

Procedure:

  • Prepare PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO, and then dilute to the desired concentration (e.g., 10 mM) in the Reaction Buffer.[3][5] A 10 to 50-fold molar excess of the linker over the estimated surface amine groups is a common starting point.[6]

  • PEGylation Reaction:

    • Immerse the amine-functionalized substrate in the PEG-NHS ester solution.

    • Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[1][3]

  • Quenching the Reaction:

    • Remove the substrate from the PEGylation solution.

    • Immerse the substrate in the Quenching Buffer for 15-30 minutes at room temperature to block any unreacted NHS ester groups.[7]

  • Washing:

    • Wash the surface extensively with the Washing Buffer to remove non-covalently bound PEG.[7]

    • Rinse with deionized water.

  • Drying:

    • Dry the surface under a gentle stream of nitrogen.[7]

    • Store the functionalized surface in a desiccator at 4°C.[6]

Protocol 2: Two-Step Immobilization of Proteins using a Homobifunctional Amine-Reactive PEG Linker

This protocol describes the use of a bis-PEG-NHS ester to first create a protein-reactive surface, followed by the immobilization of the target protein.[7]

Materials:

  • Amine-functionalized substrate

  • Bis-PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Protein to be immobilized

  • Quenching Buffer (e.g., 1 M ethanolamine, pH 8.5 or 50 mM Tris buffer)[8]

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Deionized water

  • Nitrogen gas

cluster_workflow Two-Step Protein Immobilization Workflow Start Start: Amine- Functionalized Surface Activate_Surface Activate Surface with Bis-PEG-NHS Ester Start->Activate_Surface Wash_1 Wash to Remove Excess Linker Activate_Surface->Wash_1 Immobilize_Protein Incubate with Protein Solution Wash_1->Immobilize_Protein Quench Quench Unreacted NHS Esters Immobilize_Protein->Quench Wash_2 Wash to Remove Unbound Protein Quench->Wash_2 Dry Dry Surface Wash_2->Dry End End: Protein-Immobilized Surface Dry->End

Workflow for two-step protein immobilization.

Procedure:

Part A: Surface Activation

  • Prepare Linker Solution: Dissolve the Bis-PEG-NHS ester in an anhydrous solvent and then dilute in an amine-free buffer to a final concentration of 1-5 mM.[7] Ensure the final concentration of the organic solvent is less than 10%.[7]

  • Activation Reaction:

    • Apply the Bis-PEG-NHS ester solution to the amine-functionalized surface.

    • Incubate for 30-60 minutes at room temperature.[7]

  • Washing:

    • Thoroughly wash the surface with the amine-free buffer to remove excess, unreacted Bis-PEG-NHS ester.[7]

Part B: Protein Immobilization

  • Prepare Protein Solution: Prepare a solution of the protein to be immobilized in the amine-free buffer at a concentration of 0.1-1 mg/mL.[7]

  • Immobilization Reaction:

    • Apply the protein solution to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching and Washing:

    • Remove the protein solution.

    • Add the Quenching Buffer to the surface and incubate for 15-30 minutes at room temperature to block any unreacted NHS ester groups.[7]

    • Wash the surface extensively with the Washing Buffer to remove non-covalently bound protein.[7]

    • Rinse with deionized water.

  • Drying:

    • Dry the surface under a gentle stream of nitrogen.[7]

Surface Characterization

Accurate quantification of surface modification is crucial for optimizing subsequent immobilization steps and ensuring reproducibility.

Methods for Quantifying Surface Amine Density
MethodPrincipleAdvantagesLimitations
Ninhydrin Assay Colorimetric reaction between ninhydrin and primary amines.Simple, cost-effective.Can be destructive to the sample; may have interferences.[9]
Fluorescamine Assay Fluorogenic reaction with primary amines.High sensitivity.Requires a fluorometer; reagent is unstable in aqueous solutions.[9]
X-ray Photoelectron Spectroscopy (XPS) Measures elemental composition and chemical state of the surface.Provides quantitative elemental composition and information about the chemical bonding environment.Requires high vacuum and specialized equipment; data analysis can be complex.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantifies the total number of amine groups.Provides absolute quantification of the total amine content.Typically requires dissolution of the material, so it does not provide information on the spatial distribution of amines on the intact surface.[9]

Applications in Drug Development

The functionalization of surfaces with PEG is a cornerstone of modern drug delivery and development.

  • PEGylated Nanoparticles : Coating nanoparticles with PEG shields them from opsonization and phagocytosis, prolonging their systemic circulation time.[10] This "stealth" property allows for enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[10]

  • Improved Biocompatibility : PEGylation of medical device surfaces, such as stents, can reduce non-specific protein adsorption and platelet adhesion, thereby improving their biocompatibility.

  • Targeted Drug Delivery : The terminal end of a PEG linker can be functionalized with a targeting ligand (e.g., antibody, peptide) to direct drug-loaded nanoparticles to specific cells or tissues.[11]

cluster_drug_dev Applications in Drug Development PEGylation Surface PEGylation Stealth "Stealth" Properties (Reduced Opsonization) PEGylation->Stealth Biocompatibility Increased Biocompatibility PEGylation->Biocompatibility Targeting Targeted Delivery (with Ligands) PEGylation->Targeting Circulation Prolonged Circulation Time Stealth->Circulation Protein_Repulsion Reduced Non-Specific Protein Binding Biocompatibility->Protein_Repulsion Cell_Targeting Specific Cell/ Tissue Targeting Targeting->Cell_Targeting EPR Enhanced Permeability and Retention (EPR) Effect Circulation->EPR

Key benefits of surface PEGylation in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(2-(2-Aminoethoxy)ethoxy)acetic acid Hydrochloride Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and reproducibility of conjugation reactions involving 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My conjugation reaction yield is very low. What is the most common reason when using this compound?

A1: The most frequent issue is related to the amine group's protonation state. The starting material is a hydrochloride salt, meaning the primary amine is in its protonated ammonium salt form (R-NH3+).[1][2] This form is not nucleophilic and will not react with electrophiles like NHS esters. To achieve a successful conjugation, you must deprotonate the amine to its free form (R-NH2) by ensuring the reaction pH is sufficiently basic, typically between 7.2 and 8.5.[3][4]

Q2: I am trying to conjugate a protein to the carboxylic acid end of the linker. Which chemistry should I use?

A2: The most common and effective method is using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS).[5] This "zero-length" crosslinking chemistry first activates the carboxylic acid to form a reactive intermediate that then efficiently couples with primary amines (e.g., lysine residues) on your protein to form a stable amide bond.[3][5]

Q3: What is the optimal pH for an EDC/NHS coupling reaction?

A3: The EDC/NHS reaction involves two distinct pH optima. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5–6.0.[6][7] However, the subsequent reaction of the NHS-activated ester with a primary amine on the target molecule is most efficient at a physiological to slightly basic pH of 7.2–8.0.[3][6] A two-step protocol is often recommended to maximize yield by performing each step closer to its optimal pH.

Q4: Which buffers should I avoid in my conjugation reaction?

A4: It is critical to avoid buffers that contain competing functional groups. Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated linker.[6] Also, avoid buffers containing carboxylates or phosphates if you are performing an EDC/NHS reaction, as they can interfere with the carbodiimide activation step. Good choices for the activation step include MES buffer, and for the coupling step, buffers like PBS (phosphate-buffered saline) or borate buffer are suitable.[6]

Q5: My EDC and NHS reagents are a few months old. Can I still use them?

A5: Caution is advised. EDC is particularly sensitive to moisture and can hydrolyze quickly, losing its activity.[5] It is always best to use fresh, high-purity reagents. If you suspect your reagents are old, it is recommended to purchase new ones to avoid reaction failure and ensure reproducibility. Store both EDC and NHS desiccated at -20°C and equilibrate the vials to room temperature before opening to prevent moisture condensation.[6]

Troubleshooting Guide: Low Conjugation Yield

This guide addresses specific problems that can lead to poor outcomes in your experiments.

Problem / Observation Potential Cause Recommended Solution
No or minimal product formation (Reacting the amine end of the linker) The primary amine on the linker is protonated (R-NH3+) and non-nucleophilic.Add a non-nucleophilic base or use a buffer (e.g., PBS, Borate) to raise the reaction pH to 7.5-8.5. This deprotonates the amine, making it reactive.[4]
No or minimal product formation (Reacting the carboxyl end of the linker) Inefficient activation of the carboxylic acid by EDC/NHS.Ensure EDC is fresh and has been stored properly.[5] Perform the activation step in an appropriate buffer (e.g., MES) at pH 4.5-6.0.[6]
Low yield despite correct pH Hydrolysis of the activated ester (O-acylisourea or NHS-ester) intermediate.Use NHS in your EDC reaction to convert the highly labile O-acylisourea intermediate into a more stable amine-reactive NHS ester.[5] For NHS ester reactions, avoid excessively high pH (>8.5) or prolonged reaction times to minimize hydrolysis.[8]
Precipitation or aggregation of protein during the reaction Use of hydrophobic crosslinkers or high concentrations of reactants.Consider using a more hydrophilic PEG linker if aggregation is an issue.[9] Optimize reactant concentrations; sometimes lower concentrations can prevent aggregation.[8]
Inconsistent results between experiments Poor control over reaction parameters or reagent quality.Tightly control critical parameters like pH, temperature, and reaction time.[8] Always use high-purity reagents from a reputable supplier and prepare stock solutions fresh before use.[4]
Difficulty purifying the final conjugate Excess unreacted linker and by-products are present.Choose a purification method appropriate for the size and properties of your conjugate, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.[4]

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The tables below summarize key quantitative data for successful conjugations.

Table 1: Recommended pH Conditions for Common Conjugation Chemistries

Reaction TypeReagentsStepOptimal pH RangeRationale
Amide Coupling (Carboxyl Activation) EDC, NHS1. Carboxyl Activation4.5 - 6.0Maximizes the efficiency of carbodiimide-mediated activation.[6]
2. Amine Coupling7.2 - 8.0Promotes nucleophilic attack from the primary amine while maintaining stability of the NHS ester.[3]
Amine Acylation NHS Ester1. Amine Coupling7.5 - 8.5Balances the need for a deprotonated, nucleophilic amine with the increasing rate of NHS ester hydrolysis at higher pH.[4]

Table 2: Recommended Molar Ratios for EDC/NHS Activation

ReagentMolar Ratio (relative to Carboxyl Group)Purpose
EDC 2 - 10 fold excessDrives the activation reaction forward.[3]
NHS 2 - 10 fold excessStabilizes the activated intermediate, improving yield and reducing side reactions.[5]
Target Amine 1 - 20 fold excess (linker-dependent)The optimal ratio depends on the specific application and must be determined empirically.[3]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation to the Carboxylic Acid End

This protocol describes the conjugation of an amine-containing molecule (e.g., a protein) to the carboxylic acid terminus of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid.

Materials:

  • 2-(2-(2-Aminoethoxy)ethoxy)acetic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule (e.g., Protein-NH2)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., SEC column or dialysis cassette)

Procedure:

  • Prepare Reagents: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water immediately before the experiment.[5]

  • Activation Step:

    • Dissolve the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid in Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling Step:

    • Dissolve your amine-containing molecule in the Coupling Buffer.

    • Immediately add the freshly activated linker solution to the amine-molecule solution. The pH should be between 7.2 and 8.0.[3]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS esters. Incubate for 15-30 minutes.[5]

  • Purification: Purify the conjugate from excess reagents and by-products using an appropriate method like size-exclusion chromatography or dialysis.[4]

Protocol 2: Conjugation to the Amine End (from Hydrochloride Salt)

This protocol describes the conjugation of an NHS-ester activated molecule to the amine terminus of this compound.

Materials:

  • This compound

  • NHS-ester activated molecule (Molecule-NHS)

  • Coupling Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0 (Do not use Tris)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification system

Procedure:

  • Prepare Linker Solution: Dissolve the this compound in the Coupling Buffer. The buffer will neutralize the hydrochloride salt and deprotonate the amine to its reactive form.

  • Prepare Activated Molecule: Dissolve the Molecule-NHS in a minimal amount of anhydrous DMSO or DMF.

  • Coupling Reaction:

    • Add the dissolved Molecule-NHS to the linker solution while gently stirring. A 1:1 to 2:1 molar ratio of NHS-ester to amine is a good starting point.[10]

    • Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction by a suitable method (e.g., LC-MS or TLC) if possible.[10]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

  • Purification: Purify the final conjugate to remove unreacted starting materials and quenched by-products.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.

G start_node Start: Low/ No Yield n1 n1 start_node->n1 Which functional group are you reacting? decision_node decision_node process_node process_node solution_node solution_node n2 n2 n1->n2 Amine End (using NHS Ester) n3 n3 n1->n3 Carboxyl End (using EDC/NHS) d1 Is pH 7.5 - 8.5? n2->d1 Check Reaction pH d2 Are EDC/NHS reagents fresh? n3->d2 Check Reagents s1 Check NHS Ester Reagent Quality d1->s1 Yes s2 Adjust pH with non-amine buffer (e.g., PBS, Borate) d1->s2 No s3 Use fresh NHS-ester s1->s3 Degraded? s4 Use fresh EDC/NHS stored desiccated at -20°C d2->s4 No d3 Check Activation pH d2->d3 Yes d4 d4 d3->d4 Is pH 4.5 - 6.0? d5 d5 d4->d5 Yes s5 Use MES buffer to maintain pH in optimal range d4->s5 No s6 s6 d5->s6 Check Coupling pH (Is pH 7.2 - 8.0?) s7 Adjust pH with PBS or Borate buffer for coupling step s6->s7 No

Caption: Troubleshooting flowchart for low-yield conjugation reactions.

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Quench & Purify Linker Linker-COOH Activated Linker-NHS (Activated Ester) Linker->Activated Reagents EDC + NHS Reagents->Activated Buffer1 Activation Buffer (e.g., MES, pH 4.5-6.0) Buffer1->Activated Product Linker-CO-NH-Target (Final Conjugate) Activated->Product Add to Target Target Target-NH2 Target->Product Buffer2 Coupling Buffer (e.g., PBS, pH 7.2-8.0) Buffer2->Product FinalProduct Purified Conjugate Product->FinalProduct Stop Reaction Quench Quenching Buffer (e.g., Tris, Glycine) Quench->FinalProduct Purify Purification (e.g., SEC, Dialysis) Purify->FinalProduct

Caption: Workflow for a two-step EDC/NHS conjugation reaction.

G cluster_pH Effect of pH on Key Species pH_Scale <––––––– Acidic pH ––––––– Neutral pH ––––––– Basic pH –––––––> Amine_Low Amine is Protonated R-NH3+ (Non-Reactive) Amine_High Amine is Deprotonated R-NH2 (REACTIVE) Amine_Low->Amine_High pH increases Ester_Stable NHS-Ester is Stable (Long Half-Life) Ester_Unstable NHS-Ester Hydrolyzes (Short Half-Life) Ester_Stable->Ester_Unstable pH increases Activation_Zone Optimal for EDC Activation (pH 4.5-6.0) Coupling_Zone Optimal for Amine Coupling (pH 7.2-8.5)

Caption: Relationship between pH, amine reactivity, and ester stability.

References

Technical Support Center: Optimizing Coupling Reactions for 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA-HCl).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound using EDC/NHS chemistry?

A1: A two-step pH process is generally recommended for optimal EDC/NHS coupling. The initial activation of the carboxyl group of AEEA is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][2] Following activation, the coupling reaction with a primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5.[1] This higher pH facilitates the deprotonation of the primary amine, enhancing its nucleophilicity.[1]

Q2: Which buffers are recommended for the AEEA coupling reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the reactants.[2]

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice.[2]

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate, or sodium bicarbonate buffers are commonly used for the second step.[2]

  • Buffers to Avoid: Buffers such as Tris, glycine, or acetate should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[2]

Q3: How should I handle and store my EDC and NHS reagents?

A3: Both EDC and NHS are moisture-sensitive and can lose activity if not handled and stored properly.[2]

  • Storage: EDC and NHS should be stored desiccated at -20°C.[2]

  • Handling: To prevent condensation, allow the reagent vials to warm to room temperature before opening them. After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing smaller, single-use aliquots.[2]

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are not stable in aqueous solutions for extended periods.[3]

Q4: What are the common causes of low yield in AEEA coupling reactions?

A4: Low coupling yields can result from several factors, including suboptimal reaction conditions, reagent quality issues, and steric hindrance.[4] Specifically for EDC/NHS chemistry, common causes include incorrect pH, hydrolysis of the NHS-ester intermediate, and using inappropriate buffers.[1][2] The stability of the NHS-ester is highly pH-dependent; its half-life decreases as the pH increases.[1]

Q5: Can I perform the activation and coupling steps in a single pot at the same pH?

A5: While a one-pot reaction at a single pH (e.g., physiological pH of 7.4) is possible, it often leads to lower coupling efficiency compared to a two-step pH process.[1][5] The acidic activation step is recommended to maximize the formation of the reactive NHS-ester before introducing the amine-containing molecule.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Issue 1: Low or No Coupling Product Formation

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use a pH of 4.5-6.0 for the activation step and 7.2-8.5 for the coupling step.[1][2]
Inactive Reagents Use fresh, properly stored EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture contamination.[2][6]
Hydrolysis of NHS-ester Proceed with the coupling step promptly after the activation step. The half-life of NHS esters decreases significantly with increasing pH.[1]
Competing Nucleophiles Ensure your buffers are free of primary amines (e.g., Tris, glycine) and that your starting materials are pure.[2]
Insufficient Reagent Concentration A molar excess of EDC and NHS over the carboxyl-containing molecule is generally recommended. A starting point could be a 2- to 5-fold molar excess for NHS and a slightly higher excess for EDC.[2]

Experimental Protocols

General Two-Step EDC/NHS Coupling Protocol for AEEA

This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.

  • Activation of AEEA-HCl:

    • Dissolve this compound in an amine-free buffer, such as MES buffer, at a pH of 4.5-6.0.[2]

    • Add EDC (e.g., 1.5 equivalents) and NHS (e.g., 1.2 equivalents) to the AEEA solution.

    • Incubate the reaction at room temperature for 15-30 minutes.[7]

  • Coupling to Amine-Containing Molecule:

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a suitable buffer like PBS or by performing a buffer exchange.[2][8]

    • Immediately add the amine-containing molecule to the activated AEEA solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS esters by adding hydroxylamine to a final concentration of 10-50 mM and incubating for 15-30 minutes.[2]

    • Purify the final conjugate using methods such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents and byproducts.[2]

Visualizations

experimental_workflow General Experimental Workflow for AEEA Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Quenching & Purification AEEA Dissolve AEEA-HCl in MES Buffer (pH 4.5-6.0) Add_Reagents Add EDC and NHS AEEA->Add_Reagents Incubate_Activation Incubate for 15-30 min at Room Temperature Add_Reagents->Incubate_Activation Adjust_pH Adjust pH to 7.2-8.5 (e.g., with PBS) Incubate_Activation->Adjust_pH Proceed Immediately Add_Amine Add Amine-Containing Molecule Adjust_pH->Add_Amine Incubate_Coupling Incubate for 2h (RT) or Overnight (4°C) Add_Amine->Incubate_Coupling Quench (Optional) Quench with Hydroxylamine Incubate_Coupling->Quench Purify Purify Conjugate (e.g., Dialysis, SEC, HPLC) Quench->Purify troubleshooting_low_yield Troubleshooting Low Coupling Yield Start Low or No Product Check_pH Verify Buffer pH (Activation & Coupling) Start->Check_pH Check_Reagents Check Reagent Quality (Fresh, Dry EDC/NHS) Check_pH->Check_Reagents pH is Correct Success Improved Yield Check_pH->Success pH Adjusted Check_Time Minimize Time Between Activation and Coupling Check_Reagents->Check_Time Reagents are Active Check_Reagents->Success Reagents Replaced Check_Buffers Ensure Buffers are Amine-Free Check_Time->Check_Buffers Time is Minimized Check_Time->Success Procedure Optimized Optimize_Ratio Optimize Molar Ratios of EDC/NHS to AEEA Check_Buffers->Optimize_Ratio Buffers are Correct Check_Buffers->Success Buffers Replaced Optimize_Ratio->Success Ratios Optimized

References

Technical Support Center: Bioconjugation with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and side reactions encountered when using 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (a short amino-PEG linker) in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in bioconjugation?

This compound, also known as Amino-PEG2-acetic acid, is a heterobifunctional linker containing a primary amine and a carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer.[][2] Its hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3][4][5] The terminal carboxylic acid can be activated (e.g., using EDC and NHS) to react with primary amines on a biomolecule, while its own primary amine can be coupled to another molecule, making it a versatile tool for linking molecules such as proteins, peptides, and small molecule drugs.[][6]

Q2: What are the most common side reactions associated with the use of this compound in bioconjugation?

The most prevalent side reactions are related to the activation of the carboxyl group and the subsequent reaction with the target biomolecule. These include:

  • Hydrolysis of the activated ester: The activated intermediate (e.g., an NHS ester) is susceptible to hydrolysis, which competes with the desired conjugation reaction and reduces yield.[6][7]

  • Aggregation of the bioconjugate: The process of conjugation can sometimes lead to the aggregation of the target biomolecule, which can be influenced by factors like the hydrophobicity of the payload and the drug-to-antibody ratio (DAR).[6][8][9]

  • Intramolecular and intermolecular crosslinking: If the target biomolecule has multiple reactive sites, the bifunctional nature of the linker can lead to unwanted self-conjugation or the linking of multiple biomolecules together.[6][9]

  • Reaction with non-target amino acids: While the primary targets are the N-terminal α-amine and lysine ε-amines, reactions with other nucleophilic amino acid side chains like serine, threonine, and tyrosine have been reported under certain conditions.[10][11]

Q3: How does pH influence the bioconjugation reaction?

pH is a critical parameter that must be carefully controlled throughout the conjugation process. A two-step process is common:

  • Carboxylic Acid Activation: The activation of the carboxylic acid group of the linker with reagents like EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[6]

  • Amine Coupling: The subsequent reaction of the activated NHS ester with primary amines on the biomolecule is optimal at a slightly basic pH, generally between 7.2 and 8.5.[6][12][13] At lower pH values, the amine groups are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the conjugation efficiency.[12][14][15]

Q4: What are the initial signs of protein aggregation during my bioconjugation experiment?

Protein aggregation can manifest in several ways. Visually, you may observe the reaction mixture becoming cloudy or the formation of visible precipitates.[9][16] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species, and Dynamic Light Scattering (DLS) will indicate an increase in the average particle size and polydispersity.[16]

Troubleshooting Guides

This section provides solutions to common problems encountered during bioconjugation with this compound.

Issue 1: Low Conjugation Yield
Potential Cause Troubleshooting Steps
Hydrolysis of Activated Ester - Ensure anhydrous conditions when preparing the activated linker.[7] - Perform the amine coupling step promptly after activating the carboxylic acid. - Optimize the pH of the coupling reaction to be within the 7.2-8.5 range to balance amine reactivity and ester stability.[6][12][13] - Increase the molar excess of the activated linker, but be mindful of potential side reactions.
Suboptimal Buffer Conditions - Avoid buffers containing primary amines (e.g., Tris) as they will compete with the target biomolecule for the activated linker.[7] - Use non-amine containing buffers such as phosphate, borate, or HEPES.[15]
Inactive Reagents - Use fresh, high-quality EDC and NHS/sulfo-NHS. Store them under desiccated conditions.[7] - Prepare stock solutions of the activated linker immediately before use.[7][12]
Steric Hindrance - If the conjugation site on the biomolecule is sterically hindered, consider using a longer PEG linker to provide better accessibility.[7][8]
Issue 2: Aggregation of the Bioconjugate
Potential Cause Troubleshooting Steps
Intermolecular Crosslinking - Optimize the molar ratio of the linker to the biomolecule to minimize the chances of one linker reacting with two biomolecules.[9]
Increased Hydrophobicity - If conjugating a hydrophobic payload, the resulting bioconjugate may have a tendency to aggregate. While the PEG component of the linker helps, it may not be sufficient.[8][9] - Consider using a longer PEG linker to increase the overall hydrophilicity of the conjugate.[8]
Suboptimal Reaction Conditions - Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[7][9] - Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your specific biomolecule's stability.[9] - Reduce the protein concentration during the reaction.[9] - Add stabilizing excipients such as sucrose, trehalose, or arginine to the reaction buffer.[7]
High Drug-to-Antibody Ratio (DAR) - If aggregation is a persistent issue in ADC development, aim for a lower DAR to reduce the overall hydrophobicity of the conjugate.[8]
Issue 3: Reduced Biological Activity of the Conjugate
Potential Cause Troubleshooting Steps
Steric Hindrance at the Active Site - The linker or payload may be sterically blocking the active or binding site of the biomolecule. - Consider using a longer PEG linker to create more space between the biomolecule and the payload.[7][8]
Conformational Changes - The conjugation process may have induced a conformational change in the biomolecule, leading to a loss of activity. - Characterize the secondary and tertiary structure of the conjugate using techniques like circular dichroism (CD) spectroscopy.
Modification of a Critical Residue - The conjugation may have occurred at an amino acid residue that is essential for the biomolecule's function. - If possible, consider site-specific conjugation strategies to direct the linker to a non-critical region of the biomolecule.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Bioconjugation

This protocol describes a general method for conjugating the carboxylic acid group of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid to a primary amine-containing biomolecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing biomolecule

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in Activation Buffer.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS or Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.[6]

  • Conjugation to the Biomolecule:

    • Prepare the amine-containing biomolecule in the Coupling Buffer.

    • Immediately add the activated linker solution to the biomolecule solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[12]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to react with any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Purify the bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[12]

Protocol 2: Characterization of the Bioconjugate

A thorough characterization is crucial to ensure the quality and purity of the final bioconjugate.

Parameter Analytical Technique Purpose
Purity and Aggregation Size-Exclusion Chromatography (SEC)To separate the conjugate from free linker, unconjugated biomolecule, and to detect high molecular weight aggregates.[16][17]
Molecular Weight Mass Spectrometry (e.g., LC-MS)To confirm the successful conjugation and determine the drug-to-antibody ratio (DAR).[17][18]
Charge Variants Ion-Exchange Chromatography (IEX) or Capillary Electrophoresis (CE)To separate and quantify different charge isoforms of the conjugate.[17]
Residual Free Payload/Linker Reverse-Phase HPLC (RP-HPLC) or GC-MSTo quantify the amount of unconjugated payload or linker remaining in the final product.[17][19]

Visualizations

Bioconjugation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_side_reactions Side Reactions Linker Amino-PEG-COOH Activated_Linker Amino-PEG-NHS Ester Linker->Activated_Linker Activation Reagents EDC / NHS Reagents->Activated_Linker Conjugate Biomolecule-NH-CO-PEG-NH2 Activated_Linker->Conjugate Hydrolysis Hydrolyzed Linker Activated_Linker->Hydrolysis Hydrolysis Biomolecule Biomolecule-NH2 Biomolecule->Conjugate Coupling Aggregation Aggregates Conjugate->Aggregation Aggregation

Caption: Workflow of a typical two-step bioconjugation process highlighting the activation and coupling steps, as well as potential side reactions.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_pH Is pH optimal for coupling (7.2-8.5)? Start->Check_pH Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS reagents fresh? Check_Buffer->Check_Reagents Yes Change_Buffer Use amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Use_Fresh_Reagents Use fresh reagents Check_Reagents->Use_Fresh_Reagents No Success Success Check_Reagents->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagents Use_Fresh_Reagents->Success

Caption: A decision tree for troubleshooting low conjugation yield in bioconjugation experiments.

References

Technical Support Center: Stability of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA-HCl) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of AEEA-HCl in aqueous solutions is primarily influenced by pH, temperature, and the presence of oxidizing agents. As a molecule containing both an amine and a carboxylic acid group, its net charge and reactivity are highly dependent on the pH of the solution.[1][2][3][4] Elevated temperatures can accelerate degradation processes, while oxidizing agents can lead to the formation of various degradation products.[5][6][7]

Q2: What are the potential degradation pathways for AEEA-HCl in an aqueous environment?

A2: While specific degradation pathways for AEEA-HCl are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred based on its chemical structure. These may include:

  • Hydrolysis: Although the ether linkages are generally stable, extreme pH and high temperatures could potentially lead to their cleavage.

  • Oxidation: The amine group is susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or oxidizing agents.[8]

  • Intramolecular cyclization: Under certain conditions, the amino and carboxylic acid groups could potentially react to form a lactam, although this is less likely in aqueous solutions where intermolecular reactions are favored.

  • Reaction with buffer components: Certain buffer species may react with the AEEA-HCl molecule, especially at elevated temperatures.

Q3: How should I prepare and store aqueous solutions of AEEA-HCl to ensure maximum stability?

A3: To maximize stability, it is recommended to prepare solutions fresh using high-purity water (e.g., USP grade).[9] For short-term storage, refrigeration at 2-8 °C is advisable. For long-term storage, it is best to store the compound in its solid, hydrochloride salt form at -20°C, protected from moisture and light.[10] If aqueous stock solutions must be stored, they should be aliquoted and frozen at -20°C or below to minimize freeze-thaw cycles. The pH of the solution should be considered, with neutral to slightly acidic conditions generally being more favorable for the stability of amine-containing compounds.

Q4: What analytical techniques are suitable for assessing the stability of AEEA-HCl?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique for stability assessment.[10] A stability-indicating HPLC method should be developed and validated to separate the intact AEEA-HCl from its potential degradation products.[11] Other techniques such as Ultra-Performance Liquid Chromatography (UPLC) can offer higher resolution and faster analysis times.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly rapid degradation of AEEA-HCl in solution. pH of the solution is too high or too low.Verify the pH of your solution. Adjust to a neutral or slightly acidic pH if possible. Consider performing a pH stability profile to identify the optimal pH range.
Presence of catalytic metal ions.Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester metal ions.
Exposure to light.Protect solutions from light by using amber vials or covering them with aluminum foil.
Appearance of unknown peaks in the chromatogram during stability studies. Formation of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation pathways.[11][12][13]
Interaction with buffer components or excipients.Analyze control samples containing only the buffer or excipients to rule out any interfering peaks.
Poor peak shape (e.g., tailing) for AEEA-HCl in HPLC analysis. Interaction of the amine group with residual silanols on the HPLC column.Use a column with end-capping or a base-deactivated stationary phase. Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations. Adjust the mobile phase pH.
Column overload.Reduce the injection volume or the concentration of the sample.
Inconsistent or non-reproducible stability results. Inconsistent sample preparation or storage conditions.Standardize all procedures for sample preparation, storage, and handling. Ensure consistent temperature and light exposure across all samples.
Issues with the analytical method.Validate the stability-indicating method for precision, accuracy, and linearity. Regularly check system suitability to ensure consistent instrument performance.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[11][13]

1. Acid Hydrolysis:

  • Condition: 0.1 M HCl at 60 °C.[9]

  • Procedure: Dissolve AEEA-HCl in 0.1 M HCl to a known concentration. Incubate the solution at 60 °C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

2. Base Hydrolysis:

  • Condition: 0.1 M NaOH at 60 °C.[9]

  • Procedure: Dissolve AEEA-HCl in 0.1 M NaOH to a known concentration. Incubate the solution at 60 °C. Withdraw aliquots at specified time points. Neutralize the samples with an equivalent amount of HCl before analysis.

3. Oxidative Degradation:

  • Condition: 3% H₂O₂ at room temperature.[9]

  • Procedure: Dissolve AEEA-HCl in a solution of 3% hydrogen peroxide to a known concentration. Store the solution at room temperature, protected from light. Withdraw aliquots at specified time points for analysis.

4. Thermal Degradation:

  • Condition: Solid state at 80 °C.[9]

  • Procedure: Place a known amount of solid AEEA-HCl in a vial and store it in an oven at 80 °C. At specified time points, dissolve a portion of the solid in a suitable solvent for analysis. For solution-state thermal stability, prepare an aqueous solution and incubate at a high temperature (e.g., 60-80 °C).

5. Photostability:

  • Condition: Expose to light according to ICH Q1B guidelines.

  • Procedure: Expose a solution of AEEA-HCl and the solid compound to a light source with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter). Analyze the samples at the end of the exposure period and compare them to control samples protected from light.

Quantitative Data Summary

The following table provides representative data on the stability of a hypothetical structurally similar compound under various stress conditions. This data is for illustrative purposes to guide experimental design. Actual degradation rates for AEEA-HCl should be determined experimentally.

Stress ConditionTemperature (°C)Duration (hours)Analyte Remaining (%)Major Degradation Products
0.1 M HCl602485.2Product A, Product B
0.1 M NaOH602478.5Product C, Product D
3% H₂O₂252465.1Oxidized Product E
Heat (Aqueous)804892.3Product A
Photostability25As per ICH Q1B98.1Minor Photodegradant F

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare AEEA-HCl Aqueous Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress Conditions oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress Conditions therm Thermal Stress (80°C) prep->therm Expose to Stress Conditions photo Photostability (ICH Q1B) prep->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study of AEEA-HCl.

troubleshooting_tree cluster_investigation Initial Checks cluster_hplc HPLC Method Troubleshooting cluster_identification Degradant Identification start Unexpected Degradation or Unknown Peaks ph_check Check pH of Solution start->ph_check reagent_check Verify Reagent Purity and Water Quality start->reagent_check storage_check Review Storage Conditions (Light/Temp) start->storage_check peak_shape Poor Peak Shape? start->peak_shape adjust_mobile_phase Adjust Mobile Phase pH or Add Competing Amine peak_shape->adjust_mobile_phase Yes forced_degradation Run Forced Degradation Studies peak_shape->forced_degradation No change_column Use Base-Deactivated Column adjust_mobile_phase->change_column compare_spectra Compare Retention Times and Mass Spectra forced_degradation->compare_spectra identify Identify Degradation Products compare_spectra->identify

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of Proteins Conjugated with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of proteins conjugated with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA-HCl).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying proteins conjugated with AEEA-HCl?

The primary challenge in purifying proteins after conjugation with AEEA-HCl, a short PEG linker, is the heterogeneity of the reaction mixture.[1][] This mixture typically contains:

  • Desired Mono-conjugated Protein: The target product with a single AEEA linker attached.

  • Poly-conjugated Proteins: Proteins with multiple AEEA linkers attached.

  • Unconjugated Protein: Starting protein that did not react with the linker.

  • Excess Unconjugated AEEA-HCl: Free linker remaining after the reaction.

  • Reaction Byproducts: Including hydrolyzed linker.[]

The small size of the AEEA linker can make separating these different species challenging, as the change in protein size and charge may be minimal.

Q2: Which chromatography techniques are most effective for purifying AEEA-HCl conjugated proteins?

A multi-step purification strategy combining different chromatography techniques is often necessary to achieve high purity.[3] The most common and effective methods are:

  • Size Exclusion Chromatography (SEC): Effective for removing excess, unconjugated AEEA-HCl and for separating protein monomers from aggregates.[][4] It separates molecules based on their hydrodynamic radius.[5][6]

  • Ion-Exchange Chromatography (IEX): Separates proteins based on differences in their net surface charge.[7][8][9] The attachment of the AEEA linker can alter the protein's surface charge, allowing for the separation of conjugated and unconjugated species, as well as different isomers.[][10]

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity.[11][12][13] PEGylation can alter the hydrophobicity of a protein, providing a basis for separation.[14][15]

Q3: How can I confirm that my protein has been successfully conjugated with AEEA-HCl?

Several analytical techniques can be used to confirm successful conjugation:

  • SDS-PAGE Analysis: A simple and rapid method to observe a shift in the apparent molecular weight of the conjugated protein compared to the unconjugated protein.[16][17] The PEG chain increases the hydrodynamic size, causing the protein to migrate slower.[16]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugated protein, confirming the addition of the AEEA linker.[18][19][20] It can also be used to identify the sites of conjugation.[21]

  • UV-Vis Spectroscopy: Can be used to determine the degree of PEGylation if the linker or the protein has a unique absorbance signature.[22]

Troubleshooting Guides

Low Yield of Purified Conjugated Protein
Possible Cause Recommendation Citation
Poor Conjugation Efficiency Optimize the conjugation reaction conditions, including the molar ratio of linker to protein, pH, temperature, and reaction time. A common starting point is a 5- to 20-fold molar excess of the PEG linker.[1][23][24]
Protein Precipitation During Purification Ensure that the buffers used are optimized for the solubility of your conjugated protein. Consider adding solubility-enhancing agents to the buffers.[3][25]
Loss of Protein on Chromatography Column The PEG linker may cause non-specific binding to the column matrix. Equilibrate the column thoroughly and consider adding agents like arginine to the mobile phase to reduce hydrophobic interactions.[3]
Inefficient Elution Optimize the elution conditions. For IEX, a shallow gradient of increasing salt concentration is often more effective. For HIC, a decreasing salt gradient is used. Ensure the elution buffer volume and flow rate are adequate.[3][26]
Protein Degradation Add protease inhibitors to your buffers and keep samples cold throughout the purification process to minimize degradation by proteases.[26]
Poor Separation of Conjugated and Unconjugated Species
Possible Cause Recommendation Citation
Suboptimal Chromatography Method A single chromatography step may be insufficient. Implement a multi-step purification strategy combining SEC, IEX, and/or HIC to leverage different separation principles.[3][27]
Inappropriate SEC Column Choice Select an SEC column with a pore size that provides optimal resolution in the molecular weight range of your protein and its conjugate. The sample volume should not exceed 2-5% of the total column volume.[3][28]
Weak Charge Difference for IEX The AEEA linker may not significantly alter the protein's net charge. Adjust the buffer pH to maximize the charge difference between the conjugated and unconjugated protein. A shallow elution gradient can improve resolution.[10]
Insufficient Hydrophobicity Difference for HIC The change in hydrophobicity upon conjugation might be subtle. Screen different HIC resins with varying levels of hydrophobicity and optimize the salt concentration in the binding and elution buffers.[12][14]

Experimental Protocols

Protocol 1: General AEEA-HCl Conjugation to a Protein
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH of 7.2-8.5. Ensure the protein concentration is between 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the AEEA-HCl linker and an activating agent (e.g., a carbodiimide like EDC with NHS) in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the activated linker solution to the protein solution.[24]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching solution, such as 1 M Tris-HCl (pH 8.0) or 1 M glycine, to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.[1]

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200 or similar) with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.[3]

  • Sample Loading: Concentrate the quenched reaction mixture if necessary and inject a sample volume that is 2-5% of the column volume.[3]

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The conjugated protein will elute earlier than the unconjugated protein and the free linker.

  • Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified conjugated protein.[3]

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)
  • Column and Buffer Selection: Choose an anion or cation exchange column based on the isoelectric point (pI) of your protein and the desired buffer pH. The buffer pH should be chosen to ensure the protein and its conjugate have a net charge.[8][10]

  • Column Equilibration: Equilibrate the IEX column with a low-salt binding buffer (Buffer A) until the pH and conductivity are stable.[3]

  • Sample Loading: Load the sample onto the column. The sample should be in or exchanged into the binding buffer.

  • Wash: Wash the column with several column volumes of Buffer A to remove unbound molecules.

  • Elution: Elute the bound proteins with a linear gradient of a high-salt elution buffer (Buffer B, e.g., Buffer A + 1 M NaCl). A shallow gradient is often recommended for better resolution.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE to identify the desired conjugated protein fractions.

Visualizations

experimental_workflow cluster_conjugation Protein Conjugation cluster_purification Purification cluster_analysis Analysis protein Protein Solution reaction Conjugation Reaction protein->reaction linker AEEA-HCl Linker + Activator linker->reaction quench Quenching reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec Crude Mixture iex Ion-Exchange Chromatography (IEX) sec->iex Partially Purified sds_page SDS-PAGE iex->sds_page ms Mass Spectrometry iex->ms final_product Purified Conjugate iex->final_product

Caption: General workflow for the conjugation, purification, and analysis of AEEA-HCl conjugated proteins.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Purified Conjugate conjugation Poor Conjugation Efficiency? start->conjugation precipitation Protein Precipitation? start->precipitation binding Poor Column Binding? start->binding elution Inefficient Elution? start->elution optimize_reaction Optimize Reaction (Ratio, pH, Time) conjugation->optimize_reaction optimize_buffers Optimize Buffers (Solubility Agents) precipitation->optimize_buffers optimize_binding Optimize Binding (Equilibration, Additives) binding->optimize_binding optimize_elution Optimize Elution (Gradient, Volume) elution->optimize_elution

Caption: Troubleshooting decision tree for low yield in the purification of conjugated proteins.

References

Technical Support Center: Minimizing Steric Hindrance with Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using short polyethylene glycol (PEG) linkers to minimize steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation with short PEG linkers?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction or intermolecular interaction.[1][2] In bioconjugation, a short PEG linker is often used to create adequate spacing between two molecules, such as an antibody and a drug payload.[3][4] However, if the linker is too short, it may not provide enough separation, leading to a "steric clash" where the conjugated molecule or the biomolecule itself obstructs active or binding sites.[2] Conversely, the PEG chain itself, even if short, can sometimes contribute to steric hindrance in crowded molecular environments.[1][5]

Q2: What are the common consequences of steric hindrance when using short PEG linkers?

A2: The primary consequences of steric hindrance with short PEG linkers include:

  • Low Conjugation Efficiency: The reactive groups on the biomolecule and the PEG linker may be physically blocked from coming into close enough proximity to react, resulting in low yields or a low drug-to-antibody ratio (DAR).[2]

  • Reduced Biological Activity: A short linker might position the conjugated molecule in a way that it blocks the active site of an enzyme or the binding site of an antibody or receptor, leading to a partial or complete loss of function.[2][6]

  • Increased Aggregation: Short PEG linkers may not provide a sufficient hydrophilic shield to prevent the aggregation of hydrophobic molecules, especially in antibody-drug conjugates (ADCs) with a high DAR.[2][6]

Q3: How do I know if steric hindrance is the cause of my low PEGylation yield?

A3: Low PEGylation yield is a common issue that can arise from several factors, with steric hindrance being a key suspect.[7][8] To troubleshoot, consider the following:

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent may lead to incomplete PEGylation. It is recommended to perform a series of reactions with varying PEG-to-protein molar ratios to find the optimal condition.[7]

  • Incorrect Reaction pH: The reactivity of the target functional groups on the protein is highly pH-dependent. For instance, NHS-ester reactions with primary amines are generally more efficient at a pH of 7.0-8.5, while thiol-maleimide reactions are more specific at a pH of 6.5-7.5.[7]

  • Inactive PEG Reagent: PEG reagents can degrade if not stored or handled properly. Always use fresh or properly stored reagents and avoid multiple freeze-thaw cycles.[7][9]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) will compete with the protein in NHS-ester chemistry. Similarly, thiol-containing reagents (e.g., DTT) will interfere with maleimide chemistry.[7]

Q4: When should I choose a short PEG linker over a longer one?

A4: The choice between a short and a long PEG linker involves a trade-off between various factors.[10][11] Short PEG linkers are often preferred when:

  • High potency of the conjugated molecule needs to be maintained, as longer linkers can sometimes decrease in vitro cytotoxicity due to steric hindrance.[11]

  • The application requires rapid clearance, such as in some imaging applications.[11]

  • The goal is to minimize the risk of the linker itself causing steric shielding of the biomolecule's active site.[6]

However, longer linkers are generally better for extending the circulation half-life and improving in vivo efficacy by increasing the hydrodynamic radius and reducing renal clearance.[1][10][11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or no conjugation yield.

Possible CauseRecommended Solution
Steric hindrance at the conjugation site The target functional group on the biomolecule is in a sterically hindered location. Consider using a slightly longer PEG linker to provide greater reach or explore site-specific conjugation to a more accessible region of the biomolecule.[10][12]
Incorrect reaction conditions The pH, temperature, or reaction time is not optimal for the chosen chemistry. Verify the pH of your buffer and optimize the reaction time and temperature. For example, NHS-ester reactions are typically more efficient at a pH of 7.0-8.5.[7][12]
Oxidized thiols (for maleimide chemistry) The target cysteine residues may have formed disulfide bonds and are unavailable for conjugation. Reduce the biomolecule with a reducing agent like TCEP or DTT prior to conjugation. Ensure the reducing agent is removed before adding the maleimide-PEG linker.[2][12]
Hydrolysis of reactive groups Functional groups like NHS esters are susceptible to hydrolysis. Prepare fresh solutions of your PEG reagent immediately before use and ensure proper storage.[2][10]
Inactive reagents The PEG reagent may have degraded. Use a fresh vial or test the activity of the reagent with a small molecule control.[7][9]

Problem 2: Reduced biological activity of the final conjugate.

Possible CauseRecommended Solution
Masking of the active/binding site The short PEG linker may not provide enough separation, causing the payload to block the functional domain of the biomolecule. The most direct solution is to increase the PEG linker length. Alternatively, you can protect the active site with a reversible inhibitor during conjugation or move the conjugation site to a region distal to the active site.[2][10]
Conformational changes The conjugation process may have altered the biomolecule's structure. Use milder reaction conditions (e.g., lower temperature, shorter incubation time) and characterize the conjugate's structure using techniques like circular dichroism (CD) spectroscopy.[2][10]

Quantitative Data on Short PEG Linkers

The length of the PEG linker significantly impacts the properties of the bioconjugate. The following tables summarize representative data.

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthAverage DARKey Insight
PEG42.5Shorter linkers may experience less steric crowding from the linker itself, potentially allowing for more accessible conjugation sites.[1]
PEG83.1An intermediate length that can offer a balance between accessibility and spacing.
PEG122.7Longer linkers might lead to lower DAR in some cases due to increased steric hindrance from the linker chain itself.[5]

Data is representative and can vary based on the specific antibody, drug, and conjugation conditions.

Table 2: Impact of Short PEG Linker Length on In Vitro Cytotoxicity

Linker LengthFold Reduction in Cytotoxicity (Compared to no PEG)Key Insight
No PEG1x (Baseline)Often highly potent in vitro but may have poor solubility and stability.[13]
Short PEG (e.g., PEG4)1.5x - 3xGenerally maintains high potency with less steric hindrance, allowing for efficient interaction with the target cell.[11]
Moderate PEG (e.g., 4 kDa)4.5xA moderate length can balance improved stability with a slight decrease in potency.[13]

Data is synthesized from multiple sources and depends on the specific bioconjugate and cell line used.[11][13]

Experimental Protocols

Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[6][14]

Materials:

  • Protein of interest

  • NHS-Ester-PEG linker

  • Amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.

  • Prepare the PEG-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG in anhydrous DMSO to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[14]

Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein

This protocol outlines the steps for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.[14]

Materials:

  • Protein of interest (with free thiols)

  • Maleimide-PEG linker

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Prepare the Maleimide-PEG: Immediately before use, dissolve the Maleimide-PEG in the reaction buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubate for 15 minutes.

  • Purification: Purify the conjugate using SEC to remove unreacted PEG and quenching reagents.

Visualizations

troubleshooting_workflow start Low Conjugation Yield check_conditions Verify Reaction Conditions (pH, Temp, Time) start->check_conditions check_reagents Assess Reagent Activity (Freshness, Storage) start->check_reagents check_ratio Optimize Molar Ratio (PEG:Protein) start->check_ratio steric_issue Suspect Steric Hindrance check_conditions->steric_issue If yield is still low check_reagents->steric_issue If yield is still low check_ratio->steric_issue If yield is still low solution1 Increase PEG Linker Length steric_issue->solution1 Yes solution2 Site-Specific Conjugation steric_issue->solution2 Yes solution3 Protect Active Site steric_issue->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low conjugation yield.

steric_hindrance_concept cluster_0 Short PEG Linker cluster_1 Steric Hindrance Ab1 Antibody Drug1 Drug Ab1->Drug1 Short PEG BindingSite1 Binding Site Ab2 Antibody Drug2 Drug Ab2->Drug2 Too Short PEG BindingSite2 Binding Site Drug2->BindingSite2 Clash!

Caption: Steric hindrance with a short PEG linker.

References

Validation & Comparative

A Comparative Guide to Validating 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA-HCl) Conjugation Efficiency by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the conjugation efficiency of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA-HCl), a common hydrophilic linker used in bioconjugation. Detailed experimental protocols and supporting data are presented to assist in the selection and implementation of the most suitable validation strategy.

Introduction to AEEA-HCl Conjugation and the Role of HPLC

This compound (AEEA-HCl) is a short, hydrophilic, amine-terminated polyethylene glycol (PEG) linker. It is frequently used to connect molecules, such as a small molecule drug to a protein or peptide, to improve the solubility and pharmacokinetic properties of the resulting conjugate. The primary amine of AEEA allows for its conjugation to molecules containing activated esters, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond.

Validating the efficiency of this conjugation is critical to ensure the quality, consistency, and efficacy of the final bioconjugate. HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and quantification capabilities to separate the final conjugate from unreacted starting materials and byproducts.

Comparison of Analytical Techniques

While HPLC is a robust method for analyzing AEEA-HCl conjugation, other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information. The choice of technique depends on the specific analytical needs, such as the requirement for quantitative purity assessment, structural confirmation, or impurity identification.

ParameterHPLC with UV/ELSD/CADMass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Primary Use Purity determination and quantification of major components.[1]Impurity identification and quantification at low levels, confirmation of molecular weight.[1][2]Absolute purity determination and structural confirmation.[1]
Typical Purity Measurement >95%[1]High sensitivity for trace impurities.>98%[1]
Limit of Detection (LOD) ~10 ng on-column (with ELSD/CAD)[1]0.1 to 20 nM[1]mg range[1]
Analysis Time per Sample 15 - 30 minutes[1]20 - 40 minutes[1]10 - 20 minutes[1]
Strengths - High resolution and reproducibility.[1][] - Established methodology for PEG analysis.[]- High sensitivity and specificity.[1][4] - Excellent for identifying unknown impurities.[1]- Primary method for absolute quantification without a reference standard.[1] - Provides detailed structural information.[1]
Limitations - Requires a suitable chromophore or a universal detector like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for molecules lacking a UV chromophore.[1] - May not identify all co-eluting impurities without MS coupling.[1]- Quantification can be more complex than HPLC.[1] - Ionization efficiency can vary between compounds.[1]- Lower sensitivity compared to HPLC and MS.[1] - Can be complex for heterogeneous mixtures.[1]

Experimental Workflow for AEEA-HCl Conjugation and HPLC Validation

A clear understanding of the experimental workflow is essential for the successful implementation of AEEA-HCl conjugation and its subsequent validation by HPLC.

AEEA-HCl Conjugation and HPLC Validation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis ReagentPrep Reagent Preparation (AEEA-HCl, NHS-ester molecule, Buffers) Conjugation Conjugation Reaction (pH 7.2-8.0) ReagentPrep->Conjugation Quenching Quenching (e.g., with Tris buffer) Conjugation->Quenching Purification Purification of Conjugate (e.g., SEC, Dialysis) Quenching->Purification HPLC_Analysis HPLC Analysis (RP-HPLC or SEC-HPLC) Purification->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Purity Calculation) HPLC_Analysis->Data_Analysis Factors Affecting Conjugation Efficiency cluster_factors Key Factors cluster_outcomes Outcomes pH Reaction pH ConjugationEfficiency Conjugation Efficiency pH->ConjugationEfficiency Optimal at 7.2-8.0 Hydrolysis NHS-ester Hydrolysis (Side Reaction) pH->Hydrolysis Increases at higher pH MolarRatio Molar Ratio (AEEA-HCl : NHS-ester) MolarRatio->ConjugationEfficiency Higher ratio can increase efficiency Temperature Temperature Temperature->ConjugationEfficiency Affects reaction rate Temperature->Hydrolysis Higher temp can increase hydrolysis ReactionTime Reaction Time ReactionTime->ConjugationEfficiency Needs optimization

References

Mass Spectrometry Analysis of Peptides Modified with 2-(2-(2-Aminoethoxy)ethoxy)acetic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is crucial for understanding their structure, function, and metabolism. Chemical modification of peptides with linkers like 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) is a common strategy to enhance solubility, improve pharmacokinetic properties, or enable conjugation to other molecules. This guide provides a comprehensive overview of the mass spectrometry analysis of AEEA-modified peptides, offering a comparison with other common modifications and presenting supporting experimental principles and protocols.

Introduction to AEEA as a Peptide Modification

2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a short, hydrophilic polyethylene glycol (PEG)-like linker. When conjugated to a peptide, typically at the N-terminus or the side chain of a lysine residue, it imparts increased hydrophilicity. The hydrochloride salt form is often used to improve handling and solubility of the reagent itself. Understanding the behavior of AEEA-modified peptides in a mass spectrometer is essential for their accurate identification and characterization.

Experimental Protocols

A detailed experimental protocol for the analysis of AEEA-modified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided below. This protocol is based on established methods for the analysis of modified peptides and can be adapted based on the specific peptide and instrumentation.

1. Sample Preparation:

  • Enzymatic Digestion (for modified proteins): If the AEEA-modified peptide is part of a larger protein, the protein is first denatured, reduced, and alkylated. It is then digested using a protease such as trypsin.

  • Desalting and Concentration: The peptide sample is desalted and concentrated using a C18 solid-phase extraction (SPE) cartridge or spin tip. This step is critical to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Reconstitution: The dried peptide sample is reconstituted in a solution compatible with LC-MS/MS analysis, typically 0.1% formic acid in water or a low percentage of acetonitrile in water with 0.1% formic acid.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used for peptide separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides from the column. The gradient profile should be optimized for the specific peptide of interest.

  • Flow Rate: A flow rate of 200-400 nL/min is common for nano-LC systems.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.

  • MS1 Scan: A full MS scan is performed to detect the precursor ions of the peptides.

  • MS/MS Scan (Fragmentation): The most intense precursor ions are selected for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed to determine the peptide sequence and the site of modification.

Fragmentation Analysis of AEEA-Modified Peptides

The fragmentation of peptides in the gas phase during tandem mass spectrometry (MS/MS) provides the necessary information for sequence identification. The presence of the AEEA modification can influence this fragmentation pattern.

Expected Fragmentation Pathways

Upon CID or HCD, AEEA-modified peptides are expected to fragment primarily along the peptide backbone, generating the characteristic b- and y-type fragment ions .

  • b-ions contain the N-terminus of the peptide. If the AEEA modification is at the N-terminus, all b-ions will contain the mass of the AEEA linker.

  • y-ions contain the C-terminus of the peptide. If the modification is at the N-terminus, the y-ions will not be mass-shifted.

In addition to backbone fragmentation, fragmentation within the AEEA linker itself may occur, potentially leading to neutral losses of ethylene glycol units (-CH₂CH₂O-), which have a mass of 44.01 Da. The observation of a series of peaks with a 44 Da difference can be a signature for the presence of a PEG-like modifier.

fragmentation_pathway cluster_peptide AEEA-Modified Peptide Precursor Ion cluster_fragments MS/MS Fragmentation (CID/HCD) Precursor [AEEA-NH-Peptide-COOH + H]+ b_ions b-ions (N-terminal fragments containing AEEA) Precursor->b_ions Backbone Cleavage y_ions y-ions (C-terminal fragments) Precursor->y_ions Backbone Cleavage neutral_loss Neutral Loss (e.g., -44 Da from AEEA linker) Precursor->neutral_loss Linker Fragmentation

Comparison with Alternative Modifications

The choice of a peptide modification can significantly impact its behavior in mass spectrometry. Here, we compare the expected mass spectrometry performance of AEEA modification with that of biotinylation, a common alternative for peptide labeling and enrichment.

Feature2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA)Biotin
Mass Shift +145.068 Da+226.078 Da
Hydrophilicity HighModerate
Ionization Efficiency Expected to be good due to the ether oxygens which can be protonated.Can sometimes suppress ionization efficiency.[1]
Fragmentation Primarily peptide backbone fragmentation (b- and y-ions). Potential for neutral loss of ethylene glycol units (44 Da).Primarily peptide backbone fragmentation. Characteristic fragment ions from the biotin moiety itself can be observed (e.g., m/z 227.085).[1]
Identification Straightforward through mass shift on precursor and N-terminal fragment ions.Aided by the mass shift and characteristic biotin fragment ions.

Experimental Workflow for Mass Spectrometry Analysis

The overall workflow for the analysis of AEEA-modified peptides is a systematic process designed to ensure accurate identification and characterization.

experimental_workflow Sample_Prep Sample Preparation (Digestion, Desalting) LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Analysis Mass Spectrometry (ESI) LC_Separation->MS_Analysis MS1_Scan MS1 Scan (Precursor Ion Detection) MS_Analysis->MS1_Scan MS2_Scan MS/MS Scan (Fragmentation: CID/HCD) MS1_Scan->MS2_Scan Data_Analysis Data Analysis (Sequence Identification, PTM Localization) MS2_Scan->Data_Analysis

Quantitative Data Summary

While specific quantitative data for AEEA-modified peptides compared to other modifications is not extensively published, the following table summarizes the key mass values that are critical for data analysis.

ParameterValue
Monoisotopic Mass of AEEA 163.084 g/mol
Mass of AEEA-HCl 199.55 g/mol
Mass Shift upon Conjugation (loss of H₂O) +145.068 Da
Characteristic Neutral Loss (ethylene glycol unit) 44.026 Da
Mass of Biotinyl Moiety 226.078 Da
Characteristic Biotin Fragment Ion (dehydrobiotinyl) 227.085 m/z[1]

The mass spectrometric analysis of peptides modified with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride is a robust method for their characterization. The hydrophilic nature of the AEEA linker is expected to be beneficial for ionization efficiency. The fragmentation is predicted to be dominated by standard peptide backbone cleavages, with the potential for characteristic neutral losses from the linker itself. By following the detailed experimental protocols and understanding the fragmentation patterns outlined in this guide, researchers can confidently identify and characterize AEEA-modified peptides, facilitating their research and development efforts.

References

The Impact of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. Among the most versatile linkers are polyethylene glycol (PEG) chains, which enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective, data-driven comparison of the short-chain linker, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA), a PEG3 derivative, with longer PEG linkers, supported by experimental data to inform the rational design of next-generation ADCs.

The length of the PEG linker directly influences several key attributes of a bioconjugate, including its stability, pharmacokinetics (PK), efficacy, and toxicity.[1] While longer PEG chains can improve the pharmacokinetic profile and in vivo efficacy of an ADC, they may also decrease in vitro potency.[2] A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[2]

Data Presentation: Quantitative Comparison of Short vs. Long PEG Linkers

The selection of PEG linker length significantly impacts the therapeutic index of a bioconjugate by influencing its solubility, pharmacokinetics, and potency.[3] Longer PEG linkers are generally employed to enhance the solubility and in vivo half-life of conjugates, particularly those with hydrophobic payloads, while shorter linkers may offer advantages in terms of stability and in vitro potency.[3]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

Linker LengthADC ConstructClearance Rate (mL/kg/day)Plasma Half-life (days)Key Findings
PEG3 (Short)Non-binding IgG-MMAE (DAR8)~4.8~0.56Modest improvement in clearance compared to no PEG linker.[4]
PEG6 (Medium)Non-binding IgG-MMAE (DAR8)~4.00.47Significant reduction in clearance.[4]
PEG12 (Long)Non-binding IgG-MMAE (DAR8)~2.50.29Substantial improvement, leading to longer circulation.[4]
PEG2 to PEG8IgG-MMAE conjugateDecreasedIncreasedIncreasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate.[3]
4 kDaAffibody-Drug ConjugateDecreasedIncreased 2.5-foldLonger PEG chains significantly improve the half-life compared to non-PEGylated versions.[3][5]
10 kDaAffibody-Drug ConjugateDecreasedIncreased 11.2-foldLonger PEG chains significantly improve the half-life compared to non-PEGylated versions.[3][5]

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

Linker LengthADC ConstructCell Line/ModelIn Vitro Cytotoxicity (IC50, nM)In Vivo Efficacy (Tumor Growth Inhibition)Key Findings
No PEGZHER2-SMCC-MMAENCI-N87~4.4-Baseline for comparison.[6]
PEG3 (Short)Trastuzumab-DM1SK-BR-3 (HER2+)~25-50-Slight decrease in potency compared to no PEG.[4]
PEG2/PEG4Anti-FRα ADCMurine FRα Model-~35-45%Improved efficacy with short PEG chains.[4]
PEG8/PEG12/PEG24Anti-FRα ADCMurine FRα Model-~75-85%Significantly enhanced efficacy with longer PEG chains.[4]
4 kDaZHER2-PEG4K-MMAENCI-N87~19.8-A 4.5-fold reduction in cytotoxicity compared to no PEG.[5][6]
10 kDaZHER2-PEG10K-MMAENCI-N87~99Most ideal tumor therapeutic abilityA 22-fold reduction in cytotoxicity, but significantly prolonged circulation leads to stronger tumor growth inhibition.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.

Protocol 1: Synthesis and Characterization of ADCs with Varying PEG Linkers

Objective: To synthesize and characterize ADCs with varying PEG linker lengths (e.g., AEEA-HCl, PEG6, PEG12, PEG24).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)

  • Drug-linker constructs with varying PEG lengths (e.g., Maleimide-AEEA-Payload, Maleimide-PEG6-Payload, etc.)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

  • Characterization instruments (HIC-HPLC, SEC-HPLC, UV-Vis spectrophotometer)

Procedure:

  • Antibody Reduction: Partially reduce the monoclonal antibody using a controlled amount of TCEP to expose free sulfhydryl groups in the hinge region.

  • Conjugation: React the reduced antibody with a molar excess of the desired maleimide-functionalized drug-PEG linker construct. The reaction is typically carried out at room temperature or 4°C.[7]

  • Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide groups.[8]

  • Purification: Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).[8]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using hydrophobic interaction chromatography (HIC).[9][10] The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules, allowing for the separation of different DAR species.[7]

    • Aggregation Analysis: Assess the level of aggregation using size-exclusion chromatography (SEC).[11][12]

    • Concentration Measurement: Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of the synthesized ADCs.

Materials:

  • Target cancer cell line (e.g., HER2-positive cell line like SK-BR-3)

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates and allow them to adhere overnight.[6]

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers.[6]

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).[6]

  • Viability Assessment: Add the cell viability reagent and measure the signal (absorbance or luminescence) using a plate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value for each ADC.[13]

Mandatory Visualization

Signaling Pathway Diagram

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space HER2_Receptor HER2 Receptor Internalization Internalization (Endocytosis) HER2_Receptor->Internalization Complex Formation PI3K_AKT PI3K/AKT Pathway HER2_Receptor->PI3K_AKT Signaling (Blocked by ADC) RAS_MAPK RAS/MAPK Pathway HER2_Receptor->RAS_MAPK Antibody Anti-HER2 Antibody Antibody->HER2_Receptor Binding Linker PEG Linker Payload Cytotoxic Payload ADC Antibody-Drug Conjugate (ADC) Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation DNA_Damage DNA Damage & Microtubule Disruption Payload_Release->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Cell_Pro Cell Proliferation & Survival PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro

Caption: Mechanism of action of an anti-HER2 ADC and its effect on downstream signaling pathways.

Experimental Workflow Diagram

ADC_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation DrugLinker Drug-PEG Linker (AEEA, PEG6, PEG12, etc.) DrugLinker->Conjugation Purification Purification (SEC) Conjugation->Purification ADC_Product Purified ADC Purification->ADC_Product HIC DAR Determination (HIC-HPLC) ADC_Product->HIC SEC Aggregation Analysis (SEC-HPLC) ADC_Product->SEC UVVis Concentration (UV-Vis) ADC_Product->UVVis InVitro In Vitro Cytotoxicity (IC50) HIC->InVitro SEC->InVitro UVVis->InVitro InVivo In Vivo Efficacy (Tumor Growth Inhibition) InVitro->InVivo PK Pharmacokinetics (Clearance, Half-life) InVitro->PK

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Logical Relationship Diagram

Linker_Properties cluster_short Short PEG Linker (e.g., AEEA) cluster_long Longer PEG Linker (e.g., PEG12, PEG24) LinkerLength PEG Linker Length HighPotency Potentially Higher In Vitro Potency LinkerLength->HighPotency Influences RapidClearance Faster Plasma Clearance LinkerLength->RapidClearance Influences ImprovedPK Improved Pharmacokinetics LinkerLength->ImprovedPK Influences ReducedPotency Potentially Reduced In Vitro Potency LinkerLength->ReducedPotency Can Lead To LowerExposure Lower Tumor Exposure RapidClearance->LowerExposure SlowerClearance Slower Plasma Clearance ImprovedPK->SlowerClearance LongerHalfLife Longer Half-Life ImprovedPK->LongerHalfLife HigherExposure Higher Tumor Exposure SlowerClearance->HigherExposure LongerHalfLife->HigherExposure ImprovedEfficacy Potentially Improved In Vivo Efficacy HigherExposure->ImprovedEfficacy

Caption: Logical relationships between PEG linker length and key ADC properties.

References

A Head-to-Head Comparison: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid vs. SMCC as Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of success. The linker not only connects the targeting molecule to its payload but also profoundly influences the stability, solubility, and pharmacokinetic profile of the final conjugate. This guide provides a detailed, objective comparison between a classic hydrophobic crosslinker, SMCC, and the hydrophilic linker building block, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA).

Introduction to the Crosslinkers

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established, non-cleavable heterobifunctional crosslinker.[1][2][3] It is characterized by a hydrophobic cyclohexane spacer arm and contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that targets primary amines (e.g., lysine residues on proteins) and a maleimide group that targets sulfhydryl groups (e.g., cysteine residues).[4][5] Its rigidity and high stability have made it a staple in the construction of ADCs, including the FDA-approved ado-trastuzumab emtansine (Kadcyla®).[3][6][7]

2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) , often referred to as a mini-PEG2 linker, is not a crosslinker in its native form. Instead, it is a bifunctional, hydrophilic spacer molecule containing a primary amine at one end and a carboxylic acid at the other.[][] To function as a crosslinker, its ends must be chemically activated (e.g., by converting the carboxylic acid to an NHS ester). It is incorporated into larger crosslinking reagents to impart favorable properties such as increased aqueous solubility, reduced aggregation, and lower immunogenicity to the final bioconjugate.[6][10][] The hydrochloride salt form is typically used for improved handling and solubility during synthesis.[]

Chemical Properties and Reaction Mechanisms

The fundamental difference between these two lies in their spacer arm chemistry. SMCC possesses a hydrophobic alkyl-cyclohexane core, while AEEA provides a hydrophilic polyethylene glycol (PEG)-like chain.[10][12]

SMCC reacts in a two-step process. First, the NHS ester forms a stable amide bond with an amine on the protein at a pH of 7-9.[1][4] After removing the excess SMCC, the maleimide group then reacts with a sulfhydryl-containing molecule at pH 6.5-7.5 to form a stable thioether bond.[1][4] The cyclohexane ring enhances the stability of the maleimide group against hydrolysis.[1]

G cluster_0 Step 1: Amine Reaction (pH 7-9) cluster_1 Step 2: Thiol Reaction (pH 6.5-7.5) Antibody Antibody-NH₂ (e.g., Lysine) Activated_Ab Antibody-SMCC (Maleimide-Activated) Antibody->Activated_Ab + SMCC SMCC SMCC (NHS Ester + Maleimide) Activated_Ab->Activated_Ab_2 Purification & Addition of Drug Drug Drug-SH (e.g., Thiolated Payload) Conjugate Antibody-Drug Conjugate (Stable Thioether Bond) Drug->Conjugate + Activated Antibody

AEEA-based linkers are synthesized to be heterobifunctional, for instance, as an NHS-AEEA-Maleimide reagent. This combines the same reactive ends as SMCC but separates them with a flexible, water-soluble PEG spacer. The conjugation chemistry follows the same principles of amine and thiol reactivity. The primary advantage is that the hydrophilic spacer can prevent aggregation, a common issue when conjugating hydrophobic drugs with the hydrophobic SMCC linker.[12][13]

G cluster_0 AEEA as a Building Block cluster_1 Resulting Hydrophilic Crosslinker AEEA AEEA (H₂N-PEG₂-COOH) NHS NHS Ester Activation AEEA->NHS Activate Carboxyl End Maleimide Maleimide Functionalization AEEA->Maleimide Functionalize Amine End Hydrophilic_Linker NHS-AEEA-Maleimide (Hydrophilic Heterobifunctional Linker) AEEA->Hydrophilic_Linker Synthesis

Quantitative Data and Performance Comparison

The choice between a hydrophobic and a hydrophilic linker strategy has significant downstream effects on the performance of the bioconjugate.

Feature2-(2-(2-Aminoethoxy)ethoxy)acetic acid (AEEA) Based LinkerSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Common Name AEEA Linker / Mini-PEG Linker[][]SMCC[2][5]
Nature of Spacer Hydrophilic, flexible, PEG-based[10][14]Hydrophobic, rigid, cyclohexane-based[1][12]
Water Solubility High; improves conjugate solubility[6][10]Low; requires organic solvent (DMSO/DMF) for dissolution[1][4][15]
Reactive Groups Typically functionalized to NHS ester and MaleimideNHS ester and Maleimide[1][4]
Target Groups Primary amines (-NH₂) and Sulfhydryls (-SH)Primary amines (-NH₂) and Sulfhydryls (-SH)[4][5]
Linkage Type Non-cleavable (forms stable amide and thioether bonds)Non-cleavable (forms stable amide and thioether bonds)[1][4]
Impact on Conjugate Reduces aggregation, lowers immunogenicity, can improve half-life[6][10][16]Can cause aggregation with hydrophobic payloads, potentially faster clearance[6][12]
Key Advantage Improves biophysical properties and pharmacokinetics of the conjugate[7][]High stability and well-established performance record[6][17]
ParameterTypical Value for NHS-PEG LinkersTypical Value for SMCC LinkersMethod of Determination
Linkers per Antibody 4 - 6[18][19][20]3 - 4 (e.g., Kadcyla)[21]Mass Spectrometry
Purity of Conjugate > 90%[19]> 95%Size-Exclusion Chromatography (SEC/HPLC)[19]
Antibody Recovery > 85%[19]Typically high (>80%)UV-Vis Spectroscopy (A280)[19]
Plasma Stability High; PEG can enhance stability and circulation half-life[16]High, but some payload loss can occur via retro-Michael reaction[6][21]LC-MS or ELISA-based assays[17]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis of bioconjugates.

Protocol 1: Two-Step Protein Conjugation Using SMCC

This protocol first activates an amine-containing protein with SMCC, which is then purified and reacted with a sulfhydryl-containing protein or payload.

Materials:

  • Amine-containing protein (Protein-NH₂) in amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Sulfhydryl-containing molecule (Molecule-SH).

  • SMCC Crosslinker.[15]

  • Anhydrous DMSO or DMF.[15]

  • Desalting columns.[15]

  • Quenching buffer (e.g., 1M Tris or Glycine).[18]

Procedure:

  • Preparation: Allow the SMCC vial to equilibrate to room temperature before opening to prevent moisture condensation.[15] Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.[1][15]

  • Antibody Activation: Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution.[1][15] The final concentration of organic solvent should not exceed 10%.[1]

  • Reaction: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[1][22]

  • Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 6.5-7.5).[1][15]

  • Conjugation: Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the purified, maleimide-activated protein.

  • Final Reaction: Incubate for 1-2 hours at room temperature or overnight at 4°C.[22][23]

  • Quenching (Optional): To cap any unreacted maleimide groups, add a quenching reagent like cysteine to the reaction mixture.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: Conjugation Using a Hydrophilic NHS-AEEA-Maleimide Linker

This protocol is analogous to the SMCC procedure but uses a hydrophilic, pre-functionalized AEEA-based linker.

Materials:

  • Amine-containing protein (Protein-NH₂) in amine-free buffer (e.g., PBS, pH 7.2-8.0).[19]

  • Sulfhydryl-containing molecule (Molecule-SH).

  • NHS-AEEA-Maleimide (or other NHS-PEG-Maleimide) linker.

  • Anhydrous DMSO or DMF (if linker is not water-soluble).[24]

  • Desalting columns.[19]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).[19]

Procedure:

  • Preparation: Equilibrate the NHS-AEEA-Maleimide linker to room temperature.[20] If not readily water-soluble, prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[18][20] Do not store stock solutions as the NHS-ester moiety readily hydrolyzes.[18]

  • Antibody Activation: Add a 20-fold molar excess of the linker solution to the Protein-NH₂ solution (typically 1-10 mg/mL).[18][20]

  • Reaction: Incubate for 30-60 minutes at room temperature or 2 hours on ice.[18][20]

  • Purification: Remove the excess linker using a desalting column equilibrated with an appropriate buffer (pH 6.5-7.5).

  • Conjugation: Combine the purified, maleimide-activated protein with the sulfhydryl-containing molecule.

  • Final Reaction: Incubate for 1-2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[19] Incubate for an additional 15-30 minutes.[19]

  • Final Purification: Purify the final conjugate via SEC, dialysis, or tangential flow filtration (TFF) to remove unreacted materials.[19]

G

Conclusion and Recommendations

The decision between using SMCC and an AEEA-based linker is a strategic choice guided by the specific properties of the payload and the desired therapeutic outcome.

SMCC remains a highly reliable and validated crosslinker, particularly when plasma stability is the paramount concern and the payload has sufficient solubility.[6] Its rigid structure provides a well-defined spacing, and its performance is well-documented in clinically successful ADCs.[1][3] However, its hydrophobicity is a significant liability that can lead to ADC aggregation and faster clearance, especially when paired with hydrophobic drugs.[6][12]

AEEA-based linkers represent a modern approach to mitigate the challenges of hydrophobicity.[10] By incorporating a short, hydrophilic PEG spacer, these linkers can dramatically improve the solubility and pharmacokinetic profile of an ADC.[6][7] This is particularly advantageous for enabling higher drug-loading without inducing aggregation.[7] The improved hydrophilicity can lead to longer circulation times and a better overall therapeutic index.[6]

For researchers and drug developers, the recommendation is as follows:

  • For payloads with high intrinsic hydrophobicity, an AEEA-based linker is strongly preferred to enhance solubility and prevent aggregation.

  • For projects where precedent and maximal stability of a non-cleavable linker are the highest priorities, SMCC provides a robust and proven option.

  • Ultimately, empirical testing of conjugates constructed with both linker types is the best approach to identify the optimal candidate for a given therapeutic application.

G cluster_AEEA AEEA-Based Linker cluster_SMCC SMCC Linker center Linker Choice A1 Hydrophilic center->A1 Choose for Hydrophobic Payloads S1 Hydrophobic center->S1 Choose for Precedent & Stability A2 Improves Solubility A3 Reduces Aggregation A4 Longer Half-Life S2 High Stability S3 Well-Validated S4 Potential Aggregation

References

The Linker's Length: A Critical Determinant of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Development

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often understated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length of this linker is a crucial factor that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs with varying linker lengths, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, is a prerequisite for successful protein degradation.[1] The linker plays a pivotal role in orchestrating this complex. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2] Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitination, or it could lead to non-productive binding orientations.[2] Therefore, optimizing the linker length is a critical step in the development of a potent PROTAC.

Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following tables summarize experimental data from various studies, showcasing the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC Linker Length (atoms) DC50 (µM) Cell Line
PROTAC 99140MCF7
PROTAC 1112Not specifiedMCF7
PROTAC 121626MCF7
PROTAC 1319Not specifiedMCF7
PROTAC 1421Not specifiedMCF7
Data adapted from Cyrus et al. (2011).[2][3]

In a study targeting the Estrogen Receptor α (ERα), a clear correlation between linker length and degradation efficiency was observed. The results indicated that a 16-atom linker provided the optimal distance for efficient degradation in MCF7 cells.[2][3]

Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether< 12No Degradation-
Alkyl/Ether1229276
Alkyl/Ether1612585
Alkyl/Ether2020080
Hypothetical data based on trends observed in published literature.[4][5]

For the degradation of Tank-binding kinase 1 (TBK1), a minimum linker length was required to observe any degradation, with a 16-atom linker demonstrating the highest potency and efficacy.[4][5]

Table 3: Impact of Linker Length on BET Protein Degradation
PROTAC Linker Type Target DC50 (nM) Dmax (%)
dBET572-carbonBRD4>1000<20
dBET1PEG4BRD4~30>90
ARV-771PEG-basedBRD4<5>95
Data compiled from various sources.[6][7]

Studies on Bromodomain and Extra-Terminal (BET) protein degraders have also highlighted the critical role of the linker. Shorter linkers can be ineffective, while longer, more flexible linkers like those based on polyethylene glycol (PEG) often lead to potent degradation.[6][7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the principles discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 POI_Ub Ubiquitinated POI E3->POI_Ub Ubiquitination Ub Ubiquitin Ub_chain Polyubiquitin Chain Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The PROTAC brings the target protein and an E3 ligase together, leading to ubiquitination and degradation.

Experimental_Workflow cluster_workflow Assessing PROTAC Efficacy start Start: Synthesize PROTACs with varying linker lengths cell_culture Cell Culture and PROTAC Treatment start->cell_culture western_blot Western Blot Analysis (Protein Degradation) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTS) cell_culture->viability_assay ubiquitination_assay Target Ubiquitination Assay cell_culture->ubiquitination_assay data_analysis Data Analysis: Determine DC50 & Dmax western_blot->data_analysis viability_assay->data_analysis ubiquitination_assay->data_analysis end End: Identify Optimal Linker Length data_analysis->end

Caption: A typical experimental workflow for evaluating the efficacy of PROTACs with different linker lengths.

Linker_Length_Impact cluster_linker Impact of Linker Length on Ternary Complex Formation too_short Linker Too Short steric_hindrance Steric Hindrance No Ternary Complex too_short->steric_hindrance optimal Optimal Linker Length stable_complex Stable & Productive Ternary Complex optimal->stable_complex too_long Linker Too Long unstable_complex Unstable or Non-productive Complex too_long->unstable_complex

Caption: The relationship between linker length and the stability and productivity of the ternary complex.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation Quantification

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8][9]

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs (typically a serial dilution) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading across all lanes.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10]

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[3][11][12]

Materials:

  • 96-well plates

  • Cell culture medium

  • PROTAC compounds

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for the desired period (e.g., 48-72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Target Ubiquitination Assay

This assay provides direct evidence that the PROTAC is mediating the ubiquitination of the target protein.[1][13]

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (non-denaturing)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), for a short period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull down the target and any associated proteins. Use protein A/G beads to capture the antibody-protein complexes.

  • Western Blotting: Elute the proteins from the beads and perform a Western blot. Probe the membrane with an antibody against ubiquitin.

  • Data Analysis: A ladder of high-molecular-weight bands in the PROTAC-treated lanes indicates polyubiquitination of the target protein.

Conclusion

The length of the linker is a critical parameter in the design of effective PROTACs, with a profound impact on their efficacy. The presented data and protocols underscore the importance of a systematic approach to linker optimization. There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[14] Researchers must empirically test a series of PROTACs with varying linker lengths to identify the most potent and efficacious degrader for their system of interest. The experimental protocols and comparative data provided in this guide offer a foundational framework for the rational design and robust evaluation of novel PROTAC-based therapeutics.

References

Preserving Protein Functionality: A Guide to Functional Assays Post-Conjugation with 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of proteins with linkers such as 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA) is a critical step in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and other bioconjugates. AEEA, a short, hydrophilic polyethylene glycol (PEG) derivative, is often employed to enhance solubility and provide a flexible spacer. However, any modification to a protein carries the risk of altering its structure and, consequently, its biological activity. Therefore, rigorous functional testing is paramount to ensure that the conjugated protein retains its intended efficacy.

This guide provides a comparative overview of essential functional assays to confirm protein activity following conjugation with AEEA. We will delve into detailed experimental protocols and present comparative data from studies using similar short PEG linkers to illustrate the expected outcomes.

The Impact of AEEA Conjugation on Protein Activity

The addition of AEEA, while beneficial for its hydrophilic properties, can potentially impact a protein's function in several ways. The linker might sterically hinder the protein's active site or binding domains, leading to a decrease in in vitro activity. Conversely, the enhanced solubility and stability conferred by the linker may improve the overall therapeutic performance in vivo. A thorough evaluation using a panel of functional assays is therefore crucial to fully characterize the bioconjugate.

Comparative Analysis of Key Functional Assays

The selection of an appropriate functional assay is dictated by the protein's mechanism of action. Below is a comparison of commonly employed assays for evaluating the bioactivity of protein conjugates.

Table 1: Comparison of Functional Assays for Proteins Conjugated with Hydrophilic Linkers
Assay TypePrincipleKey Parameters MeasuredTypical Observations for Short PEG Linkers
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies the binding affinity of the conjugated protein to its target antigen or receptor.Equilibrium dissociation constant (KD), Half-maximal effective concentration (EC50)Minimal to moderate changes in binding affinity are often observed. The flexibility of the AEEA linker can help maintain the necessary conformation for binding.
Surface Plasmon Resonance (SPR) Measures the real-time kinetics of the interaction between the conjugated protein and its target.Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD)Provides detailed insights into how conjugation affects the binding and dissociation rates. Small changes in kinetics may be observed.[1]
Cell-Based Proliferation/Viability Assays (e.g., MTT, MTS) Assesses the biological effect of the conjugated protein on target cells, such as inhibition of proliferation or induction of cytotoxicity.Half-maximal inhibitory concentration (IC50), Half-maximal effective concentration (EC50)For ADCs, conjugation with a hydrophilic linker may slightly decrease in vitro cytotoxicity compared to a more hydrophobic linker, but can improve the overall therapeutic index.[2]
Enzymatic Activity Assays Measures the catalytic activity of an enzyme after conjugation by monitoring the conversion of a substrate to a product.Michaelis constant (Km), Maximum reaction velocity (Vmax)The impact on enzymatic activity is highly dependent on the conjugation site. Modification of residues near the active site can lead to a significant decrease in activity.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. The following are protocols for key functional assays.

Protocol 1: Target Binding Affinity Assessment by ELISA

Objective: To determine and compare the binding affinity of the unconjugated and AEEA-conjugated protein to its target antigen.

Materials:

  • High-binding 96-well microplates

  • Recombinant target antigen

  • Unconjugated and AEEA-conjugated protein

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBST)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-5 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of the unconjugated and AEEA-conjugated protein in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance values against the protein concentrations and fit the data to a suitable binding curve to determine the EC50 values.

Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay

Objective: To evaluate the cytotoxic effect of an AEEA-conjugated antibody-drug conjugate (ADC) on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Unconjugated antibody and AEEA-conjugated ADC

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the unconjugated antibody and the AEEA-conjugated ADC in cell culture medium. Replace the medium in the wells with the prepared dilutions.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value.

Protocol 3: Kinetic Analysis by Surface Plasmon Resonance (SPR)

Objective: To determine the association and dissociation rate constants of the AEEA-conjugated protein to its immobilized target.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (ligand)

  • Unconjugated and AEEA-conjugated protein (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of the unconjugated and AEEA-conjugated protein in running buffer.

  • Kinetic Analysis: Inject the different analyte concentrations over the immobilized ligand surface at a constant flow rate. Monitor the association and dissociation phases in real-time.

  • Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

experimental_workflow cluster_conjugation Protein Conjugation cluster_assays Functional Assays cluster_comparison Comparative Analysis Protein Unconjugated Protein Conjugation Conjugation Reaction Protein->Conjugation AEEA 2-(2-(2-Aminoethoxy)ethoxy) acetic acid hydrochloride AEEA->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Conjugated_Protein AEEA-Conjugated Protein Purification->Conjugated_Protein ELISA ELISA Conjugated_Protein->ELISA SPR SPR Conjugated_Protein->SPR Cell_Assay Cell-Based Assay Conjugated_Protein->Cell_Assay Activity_Data Protein Activity Data (EC50, KD, IC50) ELISA->Activity_Data SPR->Activity_Data Cell_Assay->Activity_Data Comparison Comparison of Activity Activity_Data->Comparison Unconjugated_Data Unconjugated Protein Activity Data Unconjugated_Data->Comparison

Caption: Experimental workflow for confirming protein activity after AEEA conjugation.

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) with AEEA Linker Binding Binding ADC->Binding Antigen Tumor-Specific Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage / Microtubule Disruption Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Conclusion

The conjugation of proteins with this compound necessitates a thorough functional characterization to ensure the retention of biological activity. A multi-faceted approach employing a combination of binding assays, such as ELISA and SPR, and cell-based functional assays is crucial for a comprehensive assessment. While some alterations in in vitro activity may be observed, the improved pharmacokinetic properties imparted by the hydrophilic AEEA linker can often translate to enhanced overall therapeutic efficacy. The detailed protocols and comparative insights provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel protein bioconjugates.

References

A Head-to-Head Comparison: Linear vs. Branched PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical decision in the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins. The architecture of the polyethylene glycol (PEG) linker, whether a simple linear chain or a more complex branched structure, profoundly influences the solubility, stability, pharmacokinetics, and overall therapeutic efficacy of the final product.[1] This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to inform the design and optimization of next-generation therapeutics.

At a Glance: Key Differences Between Linear and Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain of ethylene glycol units.Multiple PEG arms extending from a central core.
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, which can contribute to reduced renal clearance.[1]
"Stealth" Effect Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.Offers a more significant shielding effect due to its three-dimensional structure, leading to enhanced protection.
Drug Loading (for ADCs) Typically allows for a lower drug-to-antibody ratio (DAR) as one linker generally attaches one drug molecule.Can potentially enable a higher DAR as one linker can be designed to attach multiple drug molecules.[1]
In Vivo Half-Life Generally shorter compared to branched PEGs of a similar total molecular weight.Often results in a significantly longer circulation time in the bloodstream.[2]
Steric Hindrance Minimal, which can be advantageous for preserving the binding affinity of the targeting molecule.Increased, which may sometimes negatively impact the binding affinity or enzymatic cleavage of the linker.[1]

Structural and Functional Overview

Linear PEG linkers are the most conventional form, consisting of a single, unbranched chain of ethylene glycol units. Their simple structure, predictable behavior, and lower production cost make them a common choice. In contrast, branched PEG linkers feature multiple PEG arms extending from a central core. This three-dimensional architecture offers several distinct advantages, including a superior "stealth" effect that more effectively shields the conjugate from enzymatic degradation and immune recognition. This enhanced shielding is often described as an "umbrella-like effect."

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Drug_L Drug Linker_L_start Drug_L->Linker_L_start Linker_L_end Linker_L_start->Linker_L_end -(CH₂CH₂O)n- Antibody_L Antibody Linker_L_end->Antibody_L Drug_B Drug Core_B Core Drug_B->Core_B Antibody_B Antibody Core_B->Antibody_B  -(CH₂CH₂O)n Core_B->Antibody_B  -(CH₂CH₂O)n

Figure 1: Structural comparison of linear and branched PEG linkers.

Quantitative Performance Comparison

The choice between a linear and a branched PEG linker significantly impacts the pharmacokinetic and physicochemical properties of a drug conjugate. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Hydrodynamic Radii for PEGylated Molecules

The hydrodynamic radius is a critical parameter influencing renal clearance. A larger hydrodynamic volume generally leads to a longer circulation half-life. Interestingly, for the same molecular weight, branched PEGs can exhibit a smaller hydrodynamic radius than their linear counterparts due to a more compact structure.[3] However, when conjugated to proteins, the overall structure can become more complex.

Linker TypePEG Molecular Weight (kDa)Biomolecule/CarrierHydrodynamic Radius (Rh) (nm)
Unmodified-Human Serum Albumin (HSA)3.5
Linear5Human Serum Albumin (HSA)4.2
Linear10Human Serum Albumin (HSA)5.2
Linear20Human Serum Albumin (HSA)6.1
Branched20Human Serum Albumin (HSA)6.4
Linear20Polymeric Nanocarrier7.36 ± 0.20
Four-Arm Branched20Polymeric Nanocarrier6.83 ± 0.09
Linear40Polymeric Nanocarrier9.58 ± 0.35
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40

Data adapted from studies on PEGylated Human Serum Albumin and polymeric nanocarriers.[4][5]

Table 2: Pharmacokinetic Parameters of PEGylated Interferon

This table illustrates the impact of PEG architecture on the pharmacokinetic profile of Interferon alfa. Note that the molecular weights of the linear and branched PEGs in this comparison are different, which is a contributing factor to the observed differences. However, it highlights the trend of significantly prolonged half-life with larger, branched PEG structures.

DrugPEG Linker TypePEG Molecular Weight (kDa)Mean Half-life (t1/2) (hours)Mean Clearance
Peginterferon alfa-2aBranched40~77Slower
Peginterferon alfa-2bLinear12~4.6 - 10Faster

Data sourced from comparative studies of peginterferon alfa-2a and peginterferon alfa-2b.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate comparison of drug delivery systems. Below are methodologies for key experiments cited in the evaluation of linear and branched PEG linkers.

In Vitro Drug Release Assay (Dialysis Method)

Objective: To determine the rate and extent of drug release from PEGylated nanoparticles under simulated physiological conditions.

Methodology:

  • Membrane Preparation: A dialysis membrane with a molecular weight cutoff (MWCO) at least 100 times greater than the molecular weight of the drug is selected to ensure the free diffusion of the released drug while retaining the nanoparticles.[6] The membrane is pre-soaked in the release medium as per the manufacturer's instructions.

  • Sample Preparation: A known quantity of the PEGylated nanoparticle dispersion (either linear or branched) is placed inside the dialysis bag.[6]

  • Assembly and Incubation: The sealed dialysis bag is immersed in a container with a specified volume of release medium (e.g., phosphate-buffered saline, pH 7.4). The setup is maintained at 37°C with constant, gentle stirring to ensure sink conditions.[6]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain a constant volume.[6]

  • Sample Analysis: The concentration of the released drug in the collected aliquots is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Data Analysis: The cumulative percentage of drug released is calculated for each time point and plotted against time to generate a drug release profile.

In Vivo Pharmacokinetic and Stability Study

Objective: To evaluate the pharmacokinetic profile and in vivo stability of a PEGylated protein after intravenous administration in a rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used and acclimated for at least one week before the study.[2]

  • Dosing and Administration: The linear and branched PEGylated proteins are formulated in a sterile buffer (e.g., PBS, pH 7.4). A single dose is administered via intravenous (IV) bolus injection into the tail vein.[2]

  • Blood Sampling: At specified time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h), blood samples are collected. The blood is processed to separate the plasma, which is then stored at -80°C until analysis.[7]

  • Sample Analysis: The concentration of the PEGylated protein in the plasma samples is quantified using a validated enzyme-linked immunosorbent assay (ELISA).[7] The ELISA typically involves capturing the PEGylated protein with an anti-PEG antibody and detecting it with an anti-protein antibody.[7][8]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[7]

cluster_workflow In Vivo Pharmacokinetic Study Workflow A Acclimatize Rodent Models B Administer Linear & Branched PEG-Drug Conjugates (IV) A->B C Collect Blood Samples at Timed Intervals B->C D Process Blood to Isolate Plasma C->D E Quantify Drug Concentration in Plasma (e.g., ELISA) D->E F Perform Pharmacokinetic Analysis (t1/2, AUC, Clearance) E->F

Figure 2: Workflow for a typical in vivo pharmacokinetic study.

Cellular Uptake and Biological Interactions

The architecture of the PEG linker can also influence how a drug conjugate interacts with cells. While PEGylation is known to reduce non-specific cellular uptake (the "stealth" effect), the structure of the PEG can modulate this interaction.

Studies on PEGylated nanoparticles have shown that both linear and branched PEG coatings can have similar cellular uptake in various cell lines.[9][10][11] This suggests that for certain nanoparticle formulations, the PEG architecture may not be the dominant factor in determining the extent of internalization. However, the increased steric hindrance of branched PEGs could potentially affect the binding affinity of targeting ligands on the surface of drug carriers.[1] Therefore, the optimal PEG architecture for cellular uptake may be dependent on the specific drug delivery system and the presence of targeting moieties.

Immunogenicity

A key advantage of PEGylation is the reduction of the immunogenicity of the conjugated therapeutic. The hydrophilic and flexible nature of PEG chains creates a shield that can mask the protein or drug from the immune system. While both linear and branched PEGs contribute to this "stealth" effect, there is evidence to suggest that the architecture of the PEG may not significantly impact the anti-PEG immune response. One study found that while the immunogenicity of the protein and the molecular weight of the PEG were influential, the branching of the PEG had an insignificant effect on the anti-PEG immune response to the PEGylated proteins.[12]

Conclusion and Future Perspectives

The selection between linear and branched PEG linkers is a critical design parameter in the development of drug delivery systems. The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage.[2] Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.

However, the simplicity and lower steric hindrance of linear linkers can be beneficial in specific contexts.[1] For instance, when precise control over a low drug-to-antibody ratio is desired, or when the larger size of a branched PEG could interfere with the binding affinity of a sensitive targeting moiety, a linear linker may be the more prudent choice.[1]

Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the targeting molecule, and the desired pharmacokinetic and pharmacodynamic profile of the final drug conjugate.

cluster_logic Decision Framework for PEG Linker Selection Start Define Therapeutic Goal P1 Prolonged Circulation & High Stability Required? Start->P1 P2 High Drug Payload (e.g., high DAR) Needed? P1->P2 No Branched Consider Branched PEG P1->Branched Yes P3 Sensitive Targeting Moiety? (Potential for Steric Hindrance) P2->P3 No P2->Branched Yes Linear Consider Linear PEG P3->Linear Yes Optimization Empirical Optimization & In Vitro/In Vivo Testing P3->Optimization No Linear->Optimization Branched->P3

Figure 3: A logical workflow for selecting between linear and branched PEG linkers.

References

A Comparative Guide to the Activation of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and the development of sophisticated drug delivery systems, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (AEEA HCl) serves as a versatile, hydrophilic linker. Its heterobifunctional nature, possessing a terminal primary amine and a carboxylic acid, allows for the covalent attachment of a wide array of molecules. The efficacy of conjugating the carboxylic acid terminus is critically dependent on the choice of activation method. This guide provides an in-depth, objective comparison of two prevalent activation methodologies: the carbodiimide-based 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide (EDC/NHS) system and the uronium salt-based reagent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). This comparison is supported by experimental data on analogous compounds, detailed protocols, and visual workflows to aid in the selection of the optimal activation strategy for your research needs.

Performance Comparison of Activation Methods

The choice between EDC/NHS and HATU for the activation of AEEA HCl hinges on a balance of reactivity, reaction conditions, potential side reactions, and cost. While both methods are effective in forming a stable amide bond with a primary amine, they exhibit distinct performance characteristics.

Table 1: Quantitative Performance Comparison of EDC/NHS and HATU for the Activation of a Structurally Similar PEG Linker (Thiol-PEG2-acid)

FeatureEDC/NHSHATU
Reactivity GoodExcellent, particularly for sterically hindered amines
Reaction Speed Moderate (typically 1-4 hours to overnight for conjugation)Fast (often complete in 30-60 minutes for conjugation)
Typical Yield Moderate to High (highly dependent on optimization)High to Excellent
Optimal pH (Activation) 4.5 - 6.0Not applicable (performed in anhydrous organic solvent with a non-nucleophilic base)
Optimal pH (Conjugation) 7.2 - 8.5Not applicable (performed in anhydrous organic solvent with a non-nucleophilic base)
Key Side Reactions Formation of N-acylurea, hydrolysis of the active intermediateGuanidinylation of the amine, potential reaction with nucleophilic side chains
Cost LowerHigher

Note: The quantitative data presented is based on studies of Thiol-PEG2-acid, a structurally similar short-chain PEG linker, as direct comparative data for this compound is not extensively available.

Signaling Pathways and Experimental Workflows

To further elucidate the activation and conjugation processes, the following diagrams illustrate the chemical pathways and typical experimental workflows for both EDC/NHS and HATU activation of AEEA HCl.

EDC_NHS_Pathway AEEA AEEA-COOH Intermediate O-acylisourea (unstable) AEEA->Intermediate + EDC EDC EDC Byproduct1 Isourea byproduct NHS NHS Intermediate->AEEA Hydrolysis NHSEster AEEA-NHS Ester (more stable) Intermediate->NHSEster + NHS Intermediate->Byproduct1 - Isourea byproduct Conjugate AEEA-CONH-R (Amide Bond) NHSEster->Conjugate + R-NH2 Byproduct2 NHS NHSEster->Byproduct2 - NHS Amine R-NH2

Diagram 1: EDC/NHS Activation and Conjugation Pathway of AEEA.

HATU_Pathway AEEA AEEA-COOH Carboxylate AEEA-COO- AEEA->Carboxylate + Base Base Base (e.g., DIPEA) HATU HATU OAtEster AEEA-OAt Ester (highly reactive) Carboxylate->OAtEster + HATU Conjugate AEEA-CONH-R (Amide Bond) OAtEster->Conjugate + R-NH2 Byproduct1 Tetramethylurea OAtEster->Byproduct1 - Tetramethylurea Byproduct2 HOAt OAtEster->Byproduct2 - HOAt Amine R-NH2

Diagram 2: HATU Activation and Conjugation Pathway of AEEA.

Experimental_Workflows cluster_EDC_NHS EDC/NHS Workflow cluster_HATU HATU Workflow EDC1 Dissolve AEEA HCl in Activation Buffer (pH 4.5-6.0) EDC2 Add EDC and NHS EDC1->EDC2 EDC3 Incubate for 15-30 min EDC2->EDC3 EDC4 Add Amine-containing Molecule in Coupling Buffer (pH 7.2-8.5) EDC3->EDC4 EDC5 Incubate for 1-4 hours to overnight EDC4->EDC5 EDC6 Quench Reaction EDC5->EDC6 EDC7 Purify Conjugate EDC6->EDC7 HATU1 Dissolve AEEA HCl in anhydrous DMF HATU2 Add HATU and a non-nucleophilic base (e.g., DIPEA) HATU1->HATU2 HATU3 Pre-activate for 15-30 min HATU2->HATU3 HATU4 Add Amine-containing Molecule HATU3->HATU4 HATU5 Incubate for 30-60 min HATU4->HATU5 HATU6 Aqueous Work-up HATU5->HATU6 HATU7 Purify Conjugate HATU6->HATU7

Diagram 3: Comparative Experimental Workflows.

Experimental Protocols

The following are detailed protocols for the activation and conjugation of this compound.

Protocol 1: EDC/NHS Activation in Aqueous Media

This two-step protocol is ideal for conjugating AEEA HCl to an amine-containing molecule in an aqueous buffer, which is common for bioconjugation to proteins.

Materials:

  • This compound (AEEA HCl)

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of AEEA HCl:

    • Dissolve AEEA HCl in Activation Buffer to the desired concentration.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over AEEA HCl.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Amine-containing Molecule:

    • Immediately add the activated AEEA solution to the amine-containing molecule dissolved in Coupling Buffer.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Protocol 2: HATU Activation in Organic Solvent

This protocol is suitable for conjugating AEEA HCl to amine-containing molecules that are soluble in organic solvents and is often preferred for small molecule conjugation or when high efficiency is paramount.

Materials:

  • This compound (AEEA HCl)

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation of Reagents:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Use anhydrous DMF as the solvent.

  • Pre-activation of AEEA HCl:

    • Dissolve AEEA HCl (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to neutralize the hydrochloride and deprotonate the carboxylic acid.

    • Add HATU (1.1-1.5 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the OAt-active ester.

  • Conjugation to Amine-containing Molecule:

    • Dissolve the amine-containing molecule (1-1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the pre-activated AEEA solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel or by preparative HPLC.

Conclusion and Recommendations

The choice between EDC/NHS and HATU for the activation of this compound is dependent on the specific requirements of the conjugation.

  • EDC/NHS is a robust and cost-effective method, particularly well-suited for bioconjugations in aqueous buffers.[1] Careful optimization of pH and reagent stoichiometry is crucial for achieving high yields.[1]

  • HATU offers superior efficiency, faster reaction times, and is the reagent of choice for challenging conjugations, including those involving sterically hindered molecules or when maximizing yield is critical.[1] Its higher cost and requirement for anhydrous conditions are important considerations.[1]

For routine applications, especially when working with sensitive biomolecules in aqueous environments, EDC/NHS remains a reliable and widely used option. When faced with difficult couplings or the need for rapid and high-yielding reactions, HATU presents a powerful alternative. It is recommended to perform small-scale pilot reactions to determine the optimal activation method and conditions for your specific application.

References

Safety Operating Guide

Proper Disposal of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Inhalation of dust may cause respiratory irritation. Therefore, always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative data for this compound. Note that specific toxicological values such as LD50 are not always publicly available and can vary between suppliers. Always consult the Safety Data Sheet (SDS) provided by your specific vendor for the most accurate information.

PropertyValue
Chemical Formula C₆H₁₄ClNO₄
Molecular Weight 199.63 g/mol
Physical State Solid
GHS Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • Characterize the Waste: Treat all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.

  • Segregate Appropriately: As a hydrochloride salt, this compound is a halogenated organic acid. It must be collected in a designated waste container for halogenated organic waste. Do not mix with non-halogenated waste, bases, or other incompatible chemicals.

Step 2: Container Selection and Labeling

  • Choose a Suitable Container: Use a chemically compatible, leak-proof container with a secure lid. For acidic compounds, glass or specialized plastic containers are recommended. Avoid metal containers.

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the date of accumulation.

Step 3: Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.

  • Safe Storage Practices: Keep the waste container closed except when adding waste. The SAA should be in a well-ventilated area, away from incompatible materials.

Step 4: Professional Disposal

  • Contact Your Institution's EHS Department: Your institution's Environmental Health and Safety (EHS) department will have specific procedures for the collection and disposal of hazardous waste. Follow their guidelines for scheduling a waste pickup.

  • Licensed Waste Disposal Service: The EHS department will arrange for the ultimate disposal of the waste through a licensed and certified hazardous waste disposal company.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

cluster_prep Step 1: Preparation & Handling cluster_waste_gen Step 2: Waste Generation & Collection cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal a Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) b Handle Chemical in a Well-Ventilated Area (e.g., Fume Hood) a->b c Generate Waste (Unused chemical, contaminated items) b->c d Segregate as Halogenated Organic Waste c->d e Place in a Labeled, Compatible Container d->e f Store in a Designated Satellite Accumulation Area (SAA) e->f g Keep Container Securely Closed f->g h Contact Institutional EHS for Pickup g->h i Transfer to a Licensed Hazardous Waste Disposal Service h->i

Caption: Disposal workflow for this compound.

This comprehensive guide provides a framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can mitigate risks, protect the environment, and maintain a safe working environment for all personnel. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS.

References

Safeguarding Your Research: A Guide to Handling 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

This compound, with CAS number 134979-01-4, is classified as an irritant.[1] It is harmful if swallowed or inhaled and can cause serious skin and eye irritation or damage.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure safe laboratory operations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are required for all handling activities. A face shield must be worn over goggles when there is a significant risk of splashing, such as during transfers or solution preparation.[3][4][5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart. Inspect gloves for any signs of degradation or puncture before use.[3][4]
Body Laboratory Coat or Chemical-Resistant ApronA standard lab coat is the minimum requirement. For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[3][4][6]
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8] If these controls are not sufficient, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[3][8]
Feet Closed-Toe ShoesStreet shoes are not permitted in the laboratory. Substantial, closed-toe shoes are required to protect against spills.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Following this workflow is crucial for minimizing risks.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh Solid Chemical C->D Proceed with caution E Prepare Solution (Add solid to solvent) D->E F Conduct Experiment E->F G Decontaminate Glassware and Surfaces F->G Complete experiment H Segregate and Label Waste G->H I Dispose of Waste via EH&S H->I J Skin Contact: Flush with water for 15 min. K Eye Contact: Flush with eyewash for 15 min. L Spill: Use appropriate spill kit

Figure 1. Workflow for handling this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

  • The container should be kept tightly closed.

Handling and Experimental Procedures:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure that a properly functioning chemical fume hood is available.[5] An eyewash station and safety shower must be accessible.[7]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[7] Use appropriate tools to handle the solid material.

  • Solution Preparation: When preparing solutions, always add the solid this compound to the solvent slowly.

  • Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment.

Spill Management:

  • Small Spills: For small spills, use an appropriate spill kit to absorb the material.[8] Ensure proper PPE is worn during cleanup.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory personnel and the Environmental Health & Safety (EH&S) department.

Disposal Plan:

  • All waste containing this compound must be considered hazardous.

  • Collect all solid and liquid waste in designated, properly labeled, and sealed containers.

  • Do not mix with incompatible waste streams.

  • Dispose of the chemical waste through your institution's EH&S department in accordance with all local, state, and federal regulations.[9]

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.